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  • Product: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride
  • CAS: 2291-59-0

Core Science & Biosynthesis

Exploratory

The Lynchpin of Innovation: A Technical Guide to the Mechanism of Action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in Drug Design

Abstract The rigid bicyclic structure of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has positioned it as a critical scaffold in modern medicinal chemistry. While the molecule itself is primarily a synthetic intermediate, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigid bicyclic structure of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has positioned it as a critical scaffold in modern medicinal chemistry. While the molecule itself is primarily a synthetic intermediate, its true value lies in the diverse pharmacological activities of its derivatives. This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from this versatile core, with a primary focus on their role as potent and selective sigma-2 (σ2) receptor ligands in oncology and neurology. We will dissect the structure-activity relationships, delve into the molecular mechanisms underpinning their therapeutic effects, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 9-azabicyclo[3.3.1]nonane framework in their own discovery programs.

Introduction: The 9-Azabicyclo[3.3.1]nonane Scaffold - A Privileged Structure in Drug Discovery

The 9-azabicyclo[3.3.1]nonane core is a conformationally constrained bicyclic amine that offers a three-dimensional arrangement of substituents, a feature highly desirable for achieving specific and high-affinity interactions with biological targets.[1] Its rigid nature reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity. The parent compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, serves as a key starting material for a multitude of derivatives.[2] The presence of the benzyl group provides a handle for further chemical modification, while the ketone at the 3-position can be readily transformed into other functional groups, allowing for extensive exploration of the chemical space.

While derivatives of this scaffold have shown promise as monoamine reuptake inhibitors for the treatment of depression and anxiety, and as GPR119 agonists for type 2 diabetes, the most significant and well-documented application lies in the development of ligands for the sigma-2 (σ2) receptor.[3][4]

The Sigma-2 (σ2) Receptor: A Key Therapeutic Target in Oncology and Neurology

The σ2 receptor, now identified as the transmembrane protein 97 (TMEM97), is a compelling target for drug discovery due to its overexpression in a wide range of proliferating cancer cells compared to quiescent, healthy cells.[5] This differential expression makes it an attractive biomarker for tumor imaging and a target for cancer therapeutics.[6] In the central nervous system (CNS), the σ2 receptor is implicated in neuronal signaling and has been linked to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[7]

Mechanism of Action of σ2 Receptor Ligands in Cancer

Derivatives of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one have been instrumental in elucidating the anticancer effects of σ2 receptor modulation. The primary mechanism of action of σ2 receptor agonists in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through a multi-faceted approach:

  • Disruption of Calcium Homeostasis: σ2 receptor agonists can interfere with intracellular calcium signaling, a critical component of cell survival and proliferation.

  • Induction of Oxidative Stress: These ligands can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

  • Mitochondrial Dysfunction: By targeting the σ2 receptor, these compounds can disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

One notable derivative, WC-26, has been shown to significantly enhance the cytotoxicity of the conventional chemotherapeutic agent doxorubicin in breast cancer cell lines, highlighting the potential of σ2 receptor ligands as chemosensitizers.[2][8]

Role of σ2 Receptor Ligands in Neurological Disorders

In the context of neurological diseases, the mechanism of action of σ2 receptor ligands is more nuanced. They are thought to modulate neuronal signaling and have shown neuroprotective effects. By interacting with the σ2 receptor, these compounds can influence neurotransmitter systems and protect neurons from excitotoxicity and oxidative stress, which are key pathological features of many neurodegenerative conditions.

Structure-Activity Relationship (SAR) and Lead Optimization

The 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one scaffold has been extensively modified to optimize affinity and selectivity for the σ2 receptor. Key structural modifications and their impact on activity are summarized below:

  • The N-9 Substituent: The benzyl group can be replaced with other substituents to modulate pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a 2-fluoroethyl group in compound 11a maintains high affinity for the σ2 receptor.[2]

  • The C-3 Position: The ketone at the C-3 position is typically reduced to an alcohol and then derivatized. Phenylcarbamate analogs at this position have proven to be particularly effective. For example, the 2-methoxy-5-methylphenylcarbamate moiety in compound 6 confers high selectivity for the σ2 receptor over the σ1 receptor.[2]

The following diagram illustrates the general synthetic scheme for generating potent σ2 receptor ligands from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Synthesis_Pathway A 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Reduction) A->B NaBH4 C N-(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl)- (2-methoxy-5-methylphenyl)carbamate (6) (Carbamoylation) B->C 2-methoxy-5-methylphenyl isocyanate D N-(9-Azabicyclo[3.3.1]nonan-3-yl)- (2-methoxy-5-methylphenyl)carbamate (10) (Debenzylation) C->D Pd(OH)2/C, HCOOH-NH4 E N-Substituted derivatives (e.g., WC-26, WC-59) (Alkylation/Reductive Amination) D->E Alkyl halide or Aldehyde

Synthetic pathway to potent σ2 receptor ligands.

Quantitative Data: Binding Affinities and Cytotoxic Activities

The following table summarizes the in vitro binding affinities (Ki) for the σ1 and σ2 receptors and the in vitro cytotoxic activity (IC50) of key derivatives of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

CompoundR-group at N-9σ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityCell LineIC50 (µM)
6 Benzyl21.20.6831--
WC-26 4-(Dimethylamino)benzyl14372.58557MDA-MB-435>10 (as single agent)
WC-59 2-(4-Fluorophenyl)ethyl17110.822087EMT-6>10 (as single agent)

Data sourced from multiple studies.[2][8]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol describes a competitive inhibition assay to determine the binding affinity of test compounds for the σ2 receptor.

Materials:

  • Membrane preparations from rat liver (a rich source of σ2 receptors).

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.

  • (+)-Pentazocine to mask σ1 receptors.

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare membrane homogenates from rat liver.

  • In a 96-well plate, add membrane homogenate, (+)-pentazocine (to a final concentration that saturates σ1 sites), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding [³H]-DTG.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.[7][9]

Binding_Assay_Workflow A Prepare membrane homogenates B Add membranes, (+)-pentazocine, and test compound to plate A->B C Add [3H]-DTG to initiate binding B->C D Incubate to equilibrium C->D E Rapid filtration and washing D->E F Scintillation counting E->F G Data analysis (Ki calculation) F->G

Workflow for σ2 receptor radioligand binding assay.
MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., MDA-MB-435, EMT-6).

  • Complete cell culture medium.

  • Test compounds at various concentrations.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidic isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11][12]

Conclusion and Future Perspectives

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one has proven to be a remarkably versatile and valuable scaffold in drug discovery. Its derivatives, particularly the potent and selective σ2 receptor ligands, hold immense promise for the development of novel therapeutics for cancer and neurological disorders. The well-defined structure-activity relationships and the established mechanisms of action provide a solid foundation for further optimization and development. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies. The continued exploration of the 9-azabicyclo[3.3.1]nonane chemical space is poised to deliver the next generation of innovative medicines.

References

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. (2003). ResearchGate. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • Identification of the gene that codes for the σ 2 receptor. (2017). Proceedings of the National Academy of Sciences. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. (2008). PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives. (n.d.).
  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. (2024). PMC. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. [Link]

  • 9-Azabicyclo(3.3.1)nonane. (n.d.). PubChem. [Link]

Sources

Foundational

In Vitro Biological Activity of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Derivatives: A Technical Guide to Pharmacological Profiling

Executive Summary & Structural Rationale As a privileged scaffold in medicinal chemistry, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (a benzyl-substituted granatanone) serves as a critical intermediate for developing highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a privileged scaffold in medicinal chemistry, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (a benzyl-substituted granatanone) serves as a critical intermediate for developing highly selective pharmacological ligands[1]. The core azabicyclo[3.3.1]nonane framework imposes strict conformational rigidity—predominantly adopting a boat-chair conformation in solution—which dramatically reduces the entropic penalty upon receptor binding[2].

From a structure-activity relationship (SAR) perspective, substituting the native N-methyl group of granatane with an N-benzyl group introduces critical steric bulk and lipophilicity. This specific functionalization acts as a pharmacological switch: it drastically increases the binding affinity for sigma-2 (σ2) receptors while simultaneously abolishing off-target affinity for 5-HT3 and 5-HT4 receptors[3][4]. Consequently, derivatives of this scaffold are heavily utilized in three primary domains: oncology (σ2-mediated apoptosis), psychiatry (monoamine reuptake inhibition), and gastroenterology/neurology (5-HT3 receptor antagonism).

Profiling Sigma-2 (σ2) Receptor Affinity & Cytotoxicity

Mechanistic Causality

The σ2 receptor, recently identified as the endoplasmic reticulum transmembrane protein TMEM97, is overexpressed in proliferating tumor cells, making it a prime target for targeted cancer therapies and PET imaging[5]. 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives, such as SV119 and SW43, act as high-affinity σ2 ligands[6]. Binding to TMEM97 triggers a cascade of cytotoxic events, including lysosomal membrane permeabilization, reactive oxygen species (ROS) generation, and mitochondrial destabilization, ultimately leading to tumor cell apoptosis[5].

G Ligand 9-Benzyl Granatane Derivatives (e.g., SV119) Receptor Sigma-2 Receptor (TMEM97) on ER Ligand->Receptor High Affinity Binding Lysosome Lysosomal Membrane Permeabilization Receptor->Lysosome Lysosomotropic Effect Mito Mitochondrial Cytochrome C Release Receptor->Mito Destabilization ROS ROS Generation Receptor->ROS Oxidative Stress Apoptosis Tumor Cell Apoptosis Lysosome->Apoptosis Mito->Apoptosis ROS->Apoptosis

In vitro signaling cascade of sigma-2 receptor activation by granatane derivatives.

Self-Validating Protocol: In Vitro Radioligand Competitive Binding

To accurately quantify the binding affinity (IC50) of new derivatives, a competitive binding assay must isolate σ2 activity from σ1.

  • Membrane Preparation: Homogenize Panc02 tumor cells (which natively overexpress σ2) in standard Tris-HCl buffer[6]. Causality: Using native tumor membranes rather than recombinant proteins ensures the receptor is evaluated in its physiological lipid raft microenvironment.

  • Radioligand & Masking: Incubate the homogenate with [3H]-DTG or [125I]-ISO-2. Because DTG binds equally to σ1 and σ2, you must add a saturating concentration (e.g., 1 μM) of (+)-pentazocine[4]. Causality:(+)-pentazocine selectively masks σ1 sites, ensuring the radioactive signal is exclusively σ2-derived.

  • Compound Titration (Validation Step): Introduce the 9-benzyl-9-azabicyclo[3.3.1]nonane derivative in a 10-point concentration gradient (0.1 nM to 10 μM). Run Siramesine in parallel as a positive control, and use 10 μM haloperidol to define non-specific binding (NSB)[6]. Validation: The assay is only valid if the Siramesine IC50 falls within its established range (~1.9 nM) and NSB is <15% of total binding.

  • Quantification: Terminate via rapid filtration through glass fiber filters, wash with ice-cold buffer to trap bound radioligand, and quantify via liquid scintillation counting.

Evaluating Monoamine Transporter (DAT/SERT/NET) Inhibition

Mechanistic Causality

Beyond oncology, the 9-azabicyclo[3.3.1]nonane scaffold is a potent backbone for monoamine reuptake inhibitors used in treating depression and anxiety[7]. These derivatives competitively bind to the human dopamine (hDAT), serotonin (hSERT), and noradrenaline (hNET) transporters. By blocking these transporters, the compounds prevent the presynaptic clearance of neurotransmitters, prolonging their residence time and signaling efficacy in the synaptic cleft[7].

G Cell Seed CHO/MDCK Cells (hDAT/hSERT/hNET) Incubate Incubate with 9-Azabicyclo Derivative Cell->Incubate 24h Adherence Radioligand Add [3H]-Monoamine (DA, 5-HT, or NE) Incubate->Radioligand Concentration Gradient Wash Wash & Lyse Cells Radioligand->Wash 10-30 min Uptake Measure Liquid Scintillation Counting (IC50) Wash->Measure Quantify Intracellular [3H]

Step-by-step workflow for the in vitro monoamine reuptake inhibition assay.

Self-Validating Protocol: In Vitro Monoamine Uptake Assay
  • Cell Line Selection: Plate Chinese Hamster Ovary (CHO) cells stably expressing hDAT or hSERT, and Madin Darby Canine Kidney (MDCK) cells expressing hNET[7]. Causality: CHO cells lack endogenous monoamine transporters, providing a zero-background baseline. MDCK cells are chosen for hNET because their polarized epithelial nature mimics the physiological routing and membrane insertion of norepinephrine transporters[7].

  • Compound Pre-incubation: Apply a 6-point serial dilution (1E-5 M to 1E-10 M) of the test derivative to the adhered cells[7].

  • Substrate Addition: Add the respective tritiated neurotransmitter ([3H]-Dopamine, [3H]-Serotonin, or [3H]-Norepinephrine) and incubate for 10–30 minutes at 37°C.

  • Validation via Controls: Run standard inhibitors in parallel (e.g., Fluoxetine for SERT, Desipramine for NET) to establish a 100% inhibition baseline. Run a vehicle-only well to establish maximum uninhibited uptake[7]. Validation: The assay is self-validated when the positive controls yield a complete sigmoidal inhibition curve, proving the transporters are active and the cells are viable.

  • Lysis and Detection: Wash cells rapidly with ice-cold buffer to halt transport, lyse the cells, and measure intracellular radioactivity.

5-HT3 Receptor Antagonism & Biophysical Probe Development

While N-benzyl substitution generally decreases 5-HT3 affinity compared to N-methyl analogs, the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one core remains the foundational starting material for synthesizing granisetron derivatives and biophysical probes[2].

To evaluate 5-HT3 activity, the ketone at the C-3 position is converted to an oxime and stereoselectively reduced to yield the endo-amine[2]. This endo-amine is then coupled with an indazole-3-carboxylic acid. In vitro evaluation of these derivatives relies on electrophysiological patch-clamp recordings on HEK293 cells expressing human 5-HT3A receptors, measuring the compound's ability to block serotonin-induced inward cation currents (Na+, K+, Ca2+)[2].

Quantitative Pharmacological Data Summary

The following table summarizes the in vitro binding affinities of key reference compounds and 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives (SV119, SW43) against the σ2 receptor, demonstrating the high selectivity and potency of this scaffold[6].

CompoundTarget ReceptorIC50 / Ki Value (nM)Pharmacological Role
Siramesine Sigma-2 (σ2)1.9 ± 0.1Positive Control / High-Affinity Ligand
SV119 Sigma-2 (σ2)7.8 ± 1.79-Azabicyclo Derivative (Test)
SW43 Sigma-2 (σ2)18 ± 2.19-Azabicyclo Derivative (Test)
(+)-Pentazocine Sigma-2 (σ2)1381 ± 33Negative Control (Highly σ1 Selective)

Data derived from competitive binding assays utilizing [125I]-ISO-2 in Panc02 tumor homogenates[6].

References

  • Benchchem. "9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one." Benchchem. 1

  • Mach, R. H., et al. "The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer." PMC/NIH. 3

  • MDPI. "σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach." MDPI. 5

  • Mach, R. H., et al. "Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo." PMC/NIH. 4

  • Google Patents. "US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives." Google Patents. 7

  • ResearchGate. "Sigma-2 ligands have high affinity for pancreas cancer and decrease viability." ResearchGate. 6

  • J. Med. Chem. "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." ACS/PMC. 2

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Exploratory

An In-Depth Technical Guide to the Safe Handling of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

Authored for Drug Development Professionals, Researchers, and Scientists This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical overview of the safety, hazards, and handling protocols for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. As a key building block in medicinal chemistry, particularly for developing ligands targeting the sigma-2 (σ2) receptor implicated in various oncological and neurological pathways, a thorough understanding of its safe handling is paramount for ensuring laboratory safety and experimental integrity[1]. This guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and the scientific rationale behind recommended safety procedures.

Section 1: Chemical Identity and Properties

A precise understanding of the compound's identity is the foundation of a robust safety assessment.

PropertyValueSource
Chemical Name 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride[2]
CAS Number 2291-59-0[2]
Molecular Formula C₁₅H₂₀ClNO[2]
Molecular Weight 265.78 g/mol [2]
Synonyms N-Benzyl-nortropinone hydrochloride[2]
Physical Form Solid, Crystalline Powder[3]
Structure Chemical structure of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the data is aggregated from multiple notifications to the ECHA C&L Inventory, which forms the basis of its classification[4].

A critical point for researchers is that comprehensive toxicological studies for this specific compound are largely unavailable in published literature. [5][6] Therefore, the GHS classification should be treated as the minimum hazard profile, and a precautionary principle must be applied to its handling at all times.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Corrosion / Irritation, Category 2H315: Causes skin irritationWarning GHS Exclamation Mark Pictogram
Serious Eye Damage / Eye Irritation, Category 2AH319: Causes serious eye irritationWarning GHS Exclamation Mark Pictogram
Specific Target Organ Toxicity — Single Exposure, Category 3H335: May cause respiratory irritationWarning GHS Exclamation Mark Pictogram

Expert Analysis of Hazards:

  • Skin and Eye Irritation: As a solid powder, the primary risk of skin and eye exposure comes from airborne dust during weighing and transfer. The hydrochloride salt can exacerbate irritation upon contact with moist skin or mucous membranes.

  • Respiratory Irritation: Inhalation of the fine powder can lead to irritation of the nose, throat, and lungs[4][5]. This is the most probable route of accidental exposure in a laboratory setting. The causality is direct: fine particulates are easily aerosolized and inhaled, leading to local irritation in the respiratory tract.

  • Data Gaps: The absence of data on carcinogenicity, mutagenicity, and reproductive toxicity necessitates handling this compound as if it could possess these chronic hazards until proven otherwise[6].

cluster_assessment Hazard Assessment Workflow A Identify Compound (CAS: 2291-59-0) B Review Authoritative Sources (SDS, PubChem, ECHA) A->B C Identify GHS Hazards - Skin Irrit. (H315) - Eye Irrit. (H319) - Resp. Irrit. (H335) B->C D Identify Critical Data Gaps (Chronic Toxicity, Mutagenicity) C->D E Apply Precautionary Principle D->E F Define Controls (Engineering, PPE, SOPs) E->F

Caption: Logical workflow for assessing the hazards of a research chemical with incomplete toxicological data.

Section 3: Safe Handling and Engineering Controls

The risk of exposure can be minimized by implementing a hierarchy of controls. The most effective measures are engineering controls that isolate the hazard from the user.

Primary Engineering Control: Chemical Fume Hood All manipulations of solid 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, including weighing, spatulating, and preparing solutions, must be performed inside a certified chemical fume hood[5]. This is non-negotiable. The rationale is to contain any dust or aerosol generated, preventing inhalation and contamination of the general laboratory space.

Secondary Controls:

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

  • Safety Equipment: An ANSI-compliant eyewash station and safety shower must be readily accessible and tested regularly[7][8].

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering controls.

Mandatory PPE Ensemble:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses are insufficient as they do not protect against airborne dust from all angles.

  • Hand Protection: Chemically resistant gloves are mandatory. While specific permeation data for this compound is not available, nitrile gloves (minimum 5 mil thickness) are a standard starting point. Gloves should be inspected before use and changed immediately if contamination is suspected[5].

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: Not typically required if all work is conducted within a fume hood. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a P100 (particulate) filter should be used by trained emergency responders[6].

cluster_ppe PPE Protocol prep Prepare Work Area (Inside Fume Hood) don_coat 1. Don Lab Coat prep->don_coat don_goggles 2. Don Goggles don_coat->don_goggles don_gloves 3. Don Gloves don_goggles->don_gloves work Perform Chemical Manipulations don_gloves->work doff_gloves 4. Doff Gloves (Contaminated) work->doff_gloves doff_coat 5. Doff Lab Coat doff_gloves->doff_coat doff_goggles 6. Doff Goggles doff_coat->doff_goggles wash Wash Hands Thoroughly doff_goggles->wash

Caption: Standard operating procedure for donning and doffing Personal Protective Equipment (PPE).

Section 5: Storage and Stability Considerations

Proper storage is crucial for maintaining the compound's purity and preventing the formation of hazardous degradation products.

Recommended Storage Protocol:

  • Container: Keep in the original, tightly sealed container[3][5].

  • Atmosphere: Store in a cool, dry, and dark place[9]. The use of a desiccator is recommended as the compound is a salt and may be hygroscopic.

  • Temperature: Controlled room temperature (15-25°C) is generally acceptable[1][9].

  • Incompatibilities: Segregate from strong oxidizing agents[5][8].

Scientific Rationale for Storage Conditions: This compound is a β-amino ketone. Structurally, these molecules can be susceptible to degradation via a retro-Mannich (or dealdol-type) reaction, especially in neutral or basic conditions[9]. The hydrochloride salt form provides an acidic environment, which significantly enhances the compound's stability by keeping the tertiary amine protonated and less susceptible to elimination. It is also prudent to protect the compound from light, as ketone and amine functionalities can be prone to photodegradation[9].

Section 6: Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a clear and immediate response is critical.

ScenarioProtocol
Inhalation 1. Immediately move the affected person to fresh air.[3][5]2. If breathing is difficult or has stopped, provide artificial respiration (only by trained personnel).3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10]2. Wash the affected area with soap and water.[5]3. Seek medical attention if irritation develops or persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5]2. Remove contact lenses if present and easy to do so. Continue rinsing.[5]3. Seek immediate medical attention from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting.[5][11]2. Rinse the mouth thoroughly with water.3. Seek immediate medical attention.
Small Spill 1. Restrict access to the area.2. Wearing full PPE, carefully sweep up the solid material, avoiding dust creation.[3]3. Place the material into a labeled, sealed container for hazardous waste disposal.[8]4. Decontaminate the area with an appropriate solvent and then soap and water.

Conclusion

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is a compound with defined irritant hazards to the skin, eyes, and respiratory system. The significant lack of comprehensive toxicological data mandates a conservative and cautious approach to its handling. The cornerstone of safety lies in the strict and consistent use of engineering controls, specifically a chemical fume hood, supplemented by a robust PPE protocol. By understanding the chemical stability and potential degradation pathways, researchers can ensure both personal safety and the integrity of their experimental results.

References

  • PubChem. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. National Center for Biotechnology Information. [Link]

  • NextSDS. 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one — Chemical Substance Information.[Link]

  • NextSDS. 9-BENZYL-9-AZABICYCLO[3.3.1]NONAN-3-ONE — Chemical Substance Information.[Link]

  • Castrol. Safety Data Sheet.[Link]

Sources

Foundational

Elucidating the Hydrophobic Interactions of the 9-Benzyl Group in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A Structural and Pharmacological Guide

Executive Summary 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a highly rigid, conformationally restricted bicyclic tertiary amine[1]. As a critical pharmacophore and synthetic intermediate, its structural dynamics are lar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a highly rigid, conformationally restricted bicyclic tertiary amine[1]. As a critical pharmacophore and synthetic intermediate, its structural dynamics are largely defined by the bulky, lipophilic benzyl group at the 9-position. This technical whitepaper explores the mechanistic causality behind the hydrophobic interactions of this benzyl group, detailing how its spatial orientation dictates binding affinity across divergent targets, such as the 5-HT3 and Sigma-2 receptors[2].

Structural Dynamics and Causality of the 9-Benzyl Group

The azabicyclo[3.3.1]nonane core predominantly adopts a boat-chair conformation in solution[3]. The nitrogen atom at the 9-position forces its substituent into a highly specific spatial vector.

When the substituent is a benzyl group ( −CH2​C6​H5​ ), it acts as a large hydrophobic anchor. This aromatic ring engages in π−π stacking and van der Waals interactions with hydrophobic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) within receptor binding pockets.

Causality of Experimental Design: Why substitute a standard methyl group (as seen in the granatane core) with a benzyl group? In medicinal chemistry, increasing lipophilicity via a benzyl moiety is a deliberate choice to enhance blood-brain barrier (BBB) penetration and to exploit accessory hydrophobic pockets in target receptors[2]. However, this modification is a double-edged sword: it requires a receptor pocket with sufficient volume and complementary lipophilicity to avoid steric repulsion.

Divergent Receptor Affinities: The Steric Penalty vs. The Hydrophobic Advantage

The pharmacological impact of the 9-benzyl group is highly context-dependent, illustrating the critical nature of target-specific hydrophobic interactions:

  • The Steric Penalty (5-HT3 Receptor): The orthosteric binding site of the 5-HT3 receptor is evolutionarily optimized for smaller basic amines. While the 9-methyl-9-azabicyclo[3.3.1]nonane core (found in the antiemetic granisetron) binds with high affinity ( Ki​≈1 nM), replacing the methyl with a benzyl group creates a severe steric clash. As detailed in the , the 9-benzyl analog exhibits a significantly reduced affinity ( Ki​=59 nM)[3]. The hydrophobic bulk is poorly tolerated because it disrupts the optimal hydrogen-bonding network of the protonated amine.

  • The Hydrophobic Advantage (Sigma-2 Receptor): Conversely, the sigma-2 ( σ2​ ) receptor features a larger, highly lipophilic binding cavity. Here, the 9-benzyl group is not a hindrance but a distinct advantage. The aromatic ring forms favorable π−π interactions, significantly enhancing binding affinity and making this scaffold a valuable intermediate for developing oncological and neurological σ2​ ligands[1].

Quantitative Binding Data

The following table summarizes the divergent impact of the 9-position substituent on receptor affinity, illustrating the causality of hydrophobic bulk.

Compound Core9-Position Substituent5-HT3 Receptor Affinity ( Ki​ )Sigma-2 Receptor AffinityPrimary Interaction Mode
Azabicyclo[3.3.1]nonan-3-oneMethyl (Granatane)~1.0 nM (Optimal)ModerateCation- π (Amine)
Azabicyclo[3.3.1]nonan-3-oneBenzyl59.0 nM (Steric Clash)High (Optimal) π−π Stacking & Hydrophobic

Data synthesized from comparative SAR studies of granisetron derivatives and sigma receptor ligands[2][3].

Self-Validating Experimental Protocols

To empirically validate the hydrophobic interactions of the 9-benzyl group, the following self-validating workflows must be employed.

Protocol 1: Comparative Molecular Docking & Pharmacophore Mapping (In Silico)

Objective: Map the specific amino acid residues interacting with the 9-benzyl aromatic ring. Causality: Computational mapping is required before in vitro testing to identify target residues for mutagenesis, ensuring that subsequent biological assays are hypothesis-driven.

  • Ligand Preparation: Generate 3D conformers of both 9-methyl and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. Minimize energy using an OPLS3e force field to preserve the boat-chair conformation.

  • Protein Preparation: Retrieve the target receptor crystal structure (e.g., 5-HT3A or Sigma-2). Remove water molecules beyond 3 Å and assign protonation states at pH 7.4.

  • Docking Execution: Define the grid box around the known orthosteric site. Run induced-fit docking to allow side-chain flexibility, accommodating the bulky benzyl group.

  • Self-Validation (Control): Dock the native ligand (e.g., granisetron). If the native ligand does not reproduce its known crystallographic pose (RMSD < 2.0 Å), the grid parameters must be recalibrated.

  • Interaction Analysis: Quantify the surface area of the benzyl group engaged in π−π stacking versus the area exposed to solvent.

Protocol 2: Radioligand Binding & Site-Directed Mutagenesis (In Vitro)

Objective: Quantify the energetic contribution of the 9-benzyl group's hydrophobic interactions. Causality: By mutating the computationally predicted aromatic residues (e.g., Trp to Ala) and observing the shift in Ki​ , we isolate the specific binding energy provided by the benzyl group.

  • Mutagenesis & Expression: Generate mutant receptors (e.g., W183A in 5-HT3) using PCR mutagenesis. Express Wild-Type (WT) and mutant receptors in HEK293T cells.

  • Membrane Preparation: Harvest cells, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H] granisetron) and increasing concentrations of the 9-benzyl test compound ( 10−10 to 10−4 M).

  • Self-Validation (Parallel Control): Run the 9-methyl analog alongside the 9-benzyl compound. Validation logic: If the W183A mutation primarily disrupts the benzyl interaction, the Ki​ of the 9-benzyl compound will drop significantly more than the Ki​ of the 9-methyl control.

  • Filtration & Analysis: Terminate the reaction by rapid filtration through GF/B filters. Measure radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Workflow Visualization

G cluster_0 In Silico Phase cluster_1 In Vitro Phase N1 Ligand 3D Profiling (9-Benzyl Scaffold) N2 Receptor Docking (5-HT3R / Sigma-2) N1->N2 N3 Hydrophobic Contact Mapping N2->N3 N4 Site-Directed Mutagenesis N3->N4 Identify Pi-Pi Target Residues N5 Radioligand Binding (Ki Determination) N3->N5 Predictive Affinity N4->N5 N6 SAR Optimization & Affinity Profiling N5->N6

Experimental workflow for validating 9-benzyl hydrophobic interactions via docking and mutagenesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 419531, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one." PubChem.[Link]

  • Dukat, M., et al. "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride

An Application Note and Detailed Protocol for the Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, a critical building block in pharmaceutical research. The synthesis is achieved through a robust and efficient one-pot, three-component Robinson-Schöpf type condensation reaction, followed by conversion to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Azabicyclic Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a conformationally rigid and synthetically valuable scaffold prevalent in numerous biologically active molecules and natural products.[1][2][3] Its defined three-dimensional structure is highly attractive for designing novel therapeutic agents with specific binding affinities to biological targets.[4]

The target molecule, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a key intermediate in medicinal chemistry.[4][5] It serves as a precursor for a wide range of compounds, most notably for ligands targeting the sigma-2 (σ₂) receptor.[4] Given that σ₂ receptors are overexpressed in proliferating tumor cells, this scaffold is instrumental in developing radiolabeled probes and potential therapeutics for oncology.[4] The synthesis described herein employs a classic biomimetic approach, the Robinson-Schöpf reaction, which efficiently constructs the complex bicyclic core in a single pot from simple, commercially available starting materials.[4][6]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot condensation of benzylamine, glutaraldehyde, and acetonedicarboxylic acid. This reaction is a powerful example of a tandem Mannich reaction-decarboxylation sequence.

Overall Reaction

Reaction_Scheme benzylamine Benzylamine plus1 + benzylamine->plus1 glutaraldehyde Glutaraldehyde plus2 + glutaraldehyde->plus2 acetonedicarboxylic_acid Acetonedicarboxylic Acid free_base 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one acetonedicarboxylic_acid->free_base Robinson-Schöpf Condensation (H₂O, Buffer) plus1->glutaraldehyde plus2->acetonedicarboxylic_acid hcl_salt 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl free_base->hcl_salt HCl

Caption: Overall synthetic scheme for the target compound.

Mechanistic Insight

The reaction is initiated by the formation of a dialdimine from glutaraldehyde and benzylamine. This is followed by a double Mannich reaction where acetonedicarboxylic acid acts as the nucleophile, attacking the iminium ions in an intramolecular fashion to form the bicyclic ring system. The final step in the formation of the free base is the spontaneous decarboxylation of the β-keto acid moieties, driven by the reaction conditions. This elegant one-pot process avoids the isolation of intermediates, making it highly efficient.

Materials and Equipment

Reagents and Materials
ReagentCAS NumberMolecular FormulaPuritySupplier Example
Benzylamine100-46-9C₇H₉N>99.0%TCI
Glutaraldehyde (50% in H₂O)111-30-8C₅H₈O₂~50%Sigma-Aldrich
1,3-Acetonedicarboxylic acid542-05-2C₅H₆O₅>97.0%Sigma-Aldrich
Sulfuric acid7664-93-9H₂SO₄98%Oakwood Chemicals
Sodium acetate127-09-3C₂H₃NaO₂≥99.0%VWR Chemicals
Sodium carbonate497-19-8Na₂CO₃≥99.0%VWR Chemicals
Methyl tert-butyl ether (MTBE)1634-04-4C₅H₁₂O≥99.0%Oakwood Chemical
n-Heptane142-82-5C₇H₁₆≥99.0%Oakwood Chemical
Sodium sulfate (anhydrous)7757-82-6Na₂SO₄≥99.0%Fisher Chemical
Silica gel7631-86-9SiO₂230-400 meshSilicycle Inc.
Hydrochloric acid7647-01-0HCl37% (conc.)Oakwood Chemical
Methanol67-56-1CH₄OAnhydrousFisher Chemical
Equipment
  • 500 mL jacketed, round-bottomed flask with a six-necked lid

  • Mechanical stirrer with PTFE propeller

  • PTFE-coated temperature probe

  • 250 mL addition funnel

  • Recirculating chiller/heater

  • Separatory funnel (0.5 L and 1 L)

  • Rotary evaporator

  • pH meter or pH strips

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus

  • Magnetic stirrer and stir bars

Detailed Step-by-Step Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[4][6]
  • Initial Setup: Equip a 500 mL six-necked jacketed, round-bottomed flask with a mechanical stirrer, a temperature probe, and an addition funnel. Protect the flask from light with aluminum foil as a general precaution.[6]

  • Charging Reactants: To the flask, add 50 g of water and 12.9 mL (0.123 mol) of benzylamine.[6]

  • Acidification and Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature to between 0–10 °C. Over a period of 1 hour, slowly add 43.2 mL of a pre-prepared 18% sulfuric acid solution while vigorously stirring. The key is to maintain the internal temperature between 4–8 °C during this exothermic addition.[4][6]

    • Expertise Note: The slow, cooled addition of acid protonates the benzylamine, controlling its reactivity and preventing unwanted side reactions. Maintaining a low temperature is critical for selectivity.

  • Addition of Core Reagents: While keeping the temperature below 5 °C, add 25.8 mL (0.137 mol) of 50% aqueous glutaraldehyde, followed immediately by 20 g (0.137 mol) of 1,3-acetonedicarboxylic acid.[6] The solution should become light-yellow.

  • Buffering and pH Control: Prepare a 9% aqueous solution of sodium acetate. Add 47.8 mL (0.055 mol) of this buffer solution to the reaction mixture over 1.5 hours.[6]

    • Trustworthiness Note: The acetate buffer is crucial for maintaining the optimal pH for the Mannich reaction. This self-validating step ensures the conditions remain favorable for the cyclization and subsequent decarboxylation.

  • Reaction Aging: Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and age for an additional 20 hours. Slow evolution of CO₂ gas will be observed as the decarboxylation proceeds.[6]

  • Workup - Acidification & Extraction: After the aging period, adjust the solution's pH to 2 by adding more 18% sulfuric acid (approx. 10 mL). Transfer the acidic solution to a separatory funnel and extract three times with 80 mL of MTBE each time. Discard the organic layers, which contain non-basic impurities.[4][6]

  • Workup - Basification & Product Extraction: Transfer the aqueous layer to a 2 L flask and add 500 mL of n-heptane. Add 20 g of silica gel to the aqueous layer.[6] While stirring vigorously, adjust the pH to 8 by adding a 20% aqueous sodium carbonate solution (approx. 80 mL).

    • Expertise Note: The addition of heptane and silica gel before basification minimizes the decomposition of the product during workup.[6] The free base product is extracted into the heptane layer as it is formed.

  • Isolation of the Free Base: Transfer the mixture to a separatory funnel and separate the layers. Dry the organic (heptane) layer over anhydrous sodium sulfate (100 g).[6] Filter off the drying agent and concentrate the solution using a rotary evaporator (bath temp: 40 °C). The resulting residue is the crude 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. A typical yield is around 57-60%.[6]

Part B: Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride
  • Dissolution: Dissolve the crude free base from Part A in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, or by bubbling HCl gas) until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Crystallization: Cool the mixture in an ice bath to promote complete crystallization of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any soluble impurities.

  • Drying: Dry the white crystalline solid under vacuum to obtain the final 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride.[7]

Experimental Workflow Diagram

Workflow cluster_synthesis Part A: Free Base Synthesis cluster_workup Workup & Isolation cluster_salt Part B: Hydrochloride Salt Formation A1 1. Charge Flask (H₂O, Benzylamine) A2 2. Cool to 0-10°C & Add H₂SO₄ (18%) A1->A2 A3 3. Add Reagents (<5°C) (Glutaraldehyde, Acetonedicarboxylic Acid) A2->A3 A4 4. Add Buffer (9% NaOAc solution) A3->A4 A5 5. Age Reaction (5°C for 20h, then 25°C for 20h) A4->A5 B1 6. Adjust pH to 2 & Extract with MTBE A5->B1 Proceed to Workup B2 7. Add Heptane/Silica & Adjust pH to 8 with Na₂CO₃ B1->B2 B3 8. Separate Organic Layer B2->B3 B4 9. Dry (Na₂SO₄) & Concentrate B3->B4 C1 10. Dissolve Free Base (Methanol or EtOAc) B4->C1 Crude Product C2 11. Add HCl Solution C1->C2 C3 12. Crystallize & Filter C2->C3 C4 13. Wash & Dry Under Vacuum C3->C4 Final Final C4->Final Final Product: HCl Salt

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Sulfuric Acid & Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzylamine: Corrosive and toxic. Avoid inhalation and skin contact.

  • Glutaraldehyde: Toxic and an irritant. Handle in a well-ventilated fume hood.

  • Solvents (MTBE, Heptane, Methanol): Highly flammable. Keep away from ignition sources.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incorrect pH during reaction; temperature not controlled during additions; poor quality reagents.Verify pH with a calibrated meter; ensure efficient cooling and slow addition rates; use fresh, high-purity reagents.
Oily Product / Fails to Crystallize Product is impure; residual solvent.Purify the crude free base by column chromatography (silica gel) before salt formation.[7] Ensure complete removal of solvent under vacuum.
Dark Brown/Black Reaction Color Side reactions due to high temperature or incorrect pH.Strictly adhere to temperature control (<8°C for initial steps). Ensure buffer is added correctly to maintain pH.
Difficulty in Layer Separation Emulsion formation during workup.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.

Conclusion

The described protocol outlines a reliable and scalable synthesis for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride. By leveraging a classic Robinson-Schöpf condensation, this method provides an efficient route to a valuable chemical intermediate crucial for pharmaceutical R&D. The detailed procedural notes and explanations of the causality behind each step are intended to empower researchers to achieve high-purity yields consistently and safely.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]

  • Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. ResearchGate. Available at: [Link]

  • Vafina, R. M., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
  • Copper(I)
  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Institutes of Health (NIH). Available at: [Link]

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Royal Society of Chemistry. Available at: [Link]

  • Robinson annulation (Robinson annelation). Illustrated Glossary of Organic Chemistry. Available at: [Link]

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing. Available at: [Link]

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. PubChem. Available at: [Link]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride as a Versatile Organic Synthesis Building Block

Executive Summary In modern organic synthesis and medicinal chemistry, rigid bicyclic scaffolds are highly valued for their ability to project pharmacophores into precise 3D spatial orientations. 9-Benzyl-9-azabicyclo[3....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, rigid bicyclic scaffolds are highly valued for their ability to project pharmacophores into precise 3D spatial orientations. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (a functionalized granatane derivative) serves as a critical hub molecule. By leveraging its orthogonal reactive sites—a protected tertiary amine and an electrophilic ketone—chemists can synthesize a vast array of complex molecules, ranging from highly active organocatalysts like ABNO to subnanomolar-affinity neurological therapeutics.

This application note provides an in-depth technical guide on the chemical profile, mechanistic utility, and validated experimental protocols for utilizing this versatile building block.

Chemical Profile & Mechanistic Causality

The granatane (9-azabicyclo[3.3.1]nonane) core is a higher homologue of the tropane alkaloid skeleton. The structural logic behind using 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride as a starting material lies in its dual-functional nature:

  • The Benzyl Protecting Group: The N-benzyl group acts as a robust, lipophilic anchor that prevents unwanted N-alkylation, N-oxidation, or ring-opening during aggressive functionalization of the C3 ketone. Once downstream modifications are complete, it can be cleanly cleaved via palladium-catalyzed hydrogenolysis.

  • The Hydrochloride Salt Form: The HCl salt is deliberately chosen over the free base to enhance bench stability, prevent oxidative degradation of the amine, and improve solubility in the polar protic solvents (like methanol or isopropanol) required for subsequent reduction steps[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride
CAS Number 2291-59-0
Molecular Formula C₁₅H₂₀ClNO
Molecular Weight 265.78 g/mol
SMILES Cl.O=C1CC2CCCC(C1)N2CC1=CC=CC=C1
Physical Form Solid (White to pale yellow)

Data sourced from verified chemical catalog parameters[1].

Synthetic Divergence & Workflow

The true value of this building block is its ability to diverge into multiple high-value chemical spaces. The C3 ketone can undergo reductive amination, Grignard additions, or complete reduction, while the amine can be deprotected and oxidized.

G Hub 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Core Building Block) Step1 Ketone Reduction & Debenzylation Hub->Step1 Pd/C, H2 Step2 Reductive Amination (C3 Position) Hub->Step2 Amine, NaBH(OAc)3 Step3 Grignard Addition (C3 Position) Hub->Step3 RMgX, THF Prod1 ABNO Catalyst (Alcohol Oxidation) Step1->Prod1 Oxidation (Na2WO4) Prod2 nAChR Ligands (Neurological Targets) Step2->Prod2 Subnanomolar Affinity Prod3 Granatanol Derivatives (Reuptake Inhibitors) Step3->Prod3 Exo/Endo Alcohols

Synthetic divergence of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one into key chemical targets.

Key Applications

Precursor to Organocatalysts (ABNO Synthesis)

ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl) is a highly active nitroxyl radical catalyst used for the aerobic oxidation of alcohols. The synthesis relies on the complete reduction of the C3 ketone of the building block, followed by palladium-catalyzed debenzylation, and subsequent oxidation of the secondary amine using sodium tungstate[2].

Causality in Design: The rigid bicyclic structure of the granatane core makes ABNO significantly less sterically hindered than the ubiquitous TEMPO catalyst. This lack of steric bulk allows ABNO to oxidize secondary and highly hindered alcohols with vastly superior turnover frequencies[2].

Scaffold for Neuropharmacology (nAChR Ligands)

The C3 ketone serves as a prime electrophilic handle for synthesizing central nicotinic acetylcholine receptor (nAChR) ligands. Nielsen et al. demonstrated that functionalizing this ketone yields 3-pyridyl ether derivatives and aminated granatanes with subnanomolar affinity for the α4β2 nAChR subtype[3].

Causality in Design: The rigid 3D conformation of the bicyclic system restricts the conformational freedom of the attached pharmacophore. This precise spatial orientation is critical for achieving subtype-selective receptor binding, which is a primary goal in developing targeted therapies for Alzheimer's and Parkinson's diseases with minimized off-target side effects[3].

Quantitative Data Summary

Table 2: Reaction Parameters for Key Workflows
Application / WorkflowReagents & ConditionsTypical YieldTarget Utility
ABNO Catalyst Synthesis 1. Pd(OH)₂/C, H₂ (50 psi), iPrOH2. Na₂WO₄, H₂O₂57–68% (Over 2 steps)Aerobic alcohol oxidation
nAChR Ligand Synthesis Primary/Secondary Amine, NaBH(OAc)₃, DCE, RT65–85%Neurological drug discovery
Granatanol Synthesis NaBH₄, MeOH, 0 °C to RT>80%Monoamine reuptake inhibition

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemical causality behind each step is understood to guarantee reproducibility.

Protocol A: Reductive Amination of the C3 Ketone

Objective: Introduce an amine pharmacophore at the C3 position to generate nAChR ligand precursors. Mechanistic Rationale: Imine formation is a reversible equilibrium. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the highly electrophilic iminium ion intermediate without prematurely reducing the starting ketone to a secondary alcohol.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • In Situ Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) to neutralize the hydrochloride salt, liberating the reactive ketone.

  • Imine Formation: Add the desired primary or secondary amine (1.1 equiv) followed by glacial acetic acid (1.0 equiv). Stir at room temperature for 2 hours to drive iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 12–16 hours. Monitor the reaction via LC-MS or TLC until the starting ketone is fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Protocol B: Catalytic Debenzylation

Objective: Cleave the N-benzyl protecting group to yield the free secondary amine for subsequent N-oxidation (e.g., ABNO synthesis) or alternative alkylation. Mechanistic Rationale: Palladium on carbon (Pd/C) facilitates the oxidative addition of the benzylic C-N bond, while hydrogen gas provides the reducing equivalents. Maintaining an acidic environment (inherent to the hydrochloride salt) protonates the resulting secondary amine. This prevents the free amine from coordinating to and poisoning the palladium catalyst, and inhibits the formation of unwanted bis-alkylated byproducts.

  • Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr reactor) with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 equiv) and dissolve it in methanol or ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous, gentle stream of nitrogen. Note: Dry Pd/C can ignite solvent vapors; nitrogen blanketing is mandatory.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen gas, and then purge three times with hydrogen gas. Pressurize the vessel to 40–50 psi with H₂.

  • Reaction: Stir the mixture vigorously at 40 °C for 24–48 hours. The rigid bicyclic structure of the granatane core can cause steric hindrance, often necessitating these slightly elevated pressures and temperatures compared to standard debenzylations[2].

  • Filtration: Safely vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Caution: Do not let the filter cake dry out, as finely divided palladium is highly pyrophoric.

  • Isolation: Wash the Celite pad thoroughly with additional methanol. Concentrate the combined filtrates in vacuo to afford the debenzylated granatane hydrochloride salt as a highly pure solid.

References

  • [2] Song, Z. J., et al. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Source: Organic Syntheses (2022, 99, 251-273). URL: [Link]

  • [3] Nielsen, S. F., et al. Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Source: Journal of Medicinal Chemistry (2000, 43(11), 2217-2226). URL: [Link]

Sources

Method

Application Note: Scale-Up Manufacturing Process for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride

Introduction 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS: 2291-59-0) is a highly rigid, bicyclic pharmacophore utilized extensively as a building block in medicinal chemistry[1]. It serves as a critical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS: 2291-59-0) is a highly rigid, bicyclic pharmacophore utilized extensively as a building block in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of granisetron analogs, biologically active alkaloids, and stable nitroxyl radical catalysts such as 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)[2].

Transitioning the synthesis of this compound from bench-scale to pilot-plant manufacturing presents significant chemical engineering challenges. These include the management of highly exothermic double Mannich condensations, stringent pH control, and the massive volumetric evolution of carbon dioxide gas[3]. This application note details a robust, chromatography-free, and self-validating protocol for the multi-kilogram production of its stable hydrochloride salt[4].

Mechanistic Causality & Process Engineering

To ensure a self-validating and reproducible scale-up, it is critical to understand the thermodynamic and kinetic forces driving the synthesis. The process relies on a modified Robinson-Schöpf condensation followed by salt crystallization.

  • The Double Mannich Reaction: The synthesis is initiated by the condensation of glutaraldehyde and benzylamine to form an intermediate iminium ion. This electrophile undergoes a double nucleophilic attack by the enol forms of acetone dicarboxylic acid (3-oxopentanedioic acid)[2].

  • pH Dependency (Causality of Buffering): The reaction is extraordinarily pH-sensitive. Initial imine formation requires slightly acidic conditions (pH 4–5), which is achieved by utilizing a sodium acetate buffer and sulfuric acid[3]. If the pH drops too low, the amine becomes fully protonated and unreactive. If the pH is too high, the base-catalyzed aldol self-condensation of glutaraldehyde will outcompete the desired Mannich reaction, leading to polymeric impurities.

  • Thermodynamic Control & Decarboxylation: The intermediate dicarboxylic acid is thermodynamically unstable and spontaneously decarboxylates. Because two moles of CO₂ are released per mole of product, gas evolution must be stringently managed through controlled aging to prevent reactor over-pressurization[2].

  • Hydrochloride Salt Formation: The free base of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is an oil or low-melting solid prone to oxidative degradation upon prolonged storage. Conversion to the hydrochloride salt ensures a highly crystalline, stable powder with >99% purity, ideal for long-term storage and GMP downstream processing[1].

Process Visualizations

Chemical_Pathway A Glutaraldehyde + Benzylamine C Double Mannich Condensation (Intermediate) A->C B Acetone Dicarboxylic Acid (pH 4-5 Buffer) B->C D Spontaneous Decarboxylation (-2 CO2) C->D Exothermic E 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Free Base) D->E Basification (pH 11-12) F HCl Addition (Crystallization) E->F MTBE Extraction G 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride F->G High Purity >99%

Caption: Chemical pathway for the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride.

ScaleUp_Workflow R1 1. Reactor Setup (0-10°C) R2 2. Aging & Off-gassing (25°C, 20h) R1->R2 Controlled Heating EX 3. L-L Extraction (MTBE/Water) R2->EX pH > 11 SF 4. Salt Formation (HCl in IPA) EX->SF Organic Phase FI 5. Vacuum Drying (40°C) SF->FI Filtration

Caption: Unit operations for the scale-up manufacturing and isolation of the hydrochloride salt.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometry and critical process parameters required for a self-validating scale-up batch[2][3].

Reagent / ParameterMW ( g/mol )EquivalentsFunctionProcess Criticality
Benzylamine 107.150.90Primary amine sourceMust be added slowly to water to control the initial heat of solution.
Glutaraldehyde (50% aq) 100.121.00Dialdehyde precursorTemperature must be strictly <10°C during addition to prevent aldol self-condensation.
Acetone Dicarboxylic Acid 146.101.00Nucleophile / CarbonylSource of CO₂. The rate of decarboxylation dictates the batch cycle time.
Sodium Acetate (9% aq) 82.030.40BufferMaintains pH 4–5, critical for optimal iminium ion formation.
Sulfuric Acid (18% aq) 98.080.65Acid catalystProtonates the amine to control the reaction rate and solubility.
Expected Yield (Free Base) 229.32N/AIntermediate~85–90% theoretical yield.
Expected Yield (HCl Salt) 265.78N/AFinal API/Product~80–85% overall yield; >99% purity by HPLC.

Step-by-Step Experimental Protocol

Phase 1: Condensation and Decarboxylation
  • Reactor Preparation: Equip a 50 L jacketed glass-lined reactor with a mechanical stirrer (PTFE), a temperature probe, an addition funnel, and a high-capacity condenser connected to a venting bubbler system.

  • Initial Charge: Charge 5.0 kg of Deionized Water and 1.32 kg (12.3 mol, 0.9 eq) of Benzylamine. Cool the reactor jacket via a recirculating chiller to 0–10 °C[2].

  • Acidification: Slowly add 4.32 L of 18% Sulfuric Acid over 1 hour, maintaining the internal reaction mixture at 4–8 °C. Protect the flask from direct light using aluminum foil or amber glass as a general precaution against premature degradation.

  • Reagent Addition: Add 2.58 L of 50% Glutaraldehyde (1.0 eq), followed immediately by 2.0 kg of Acetone Dicarboxylic Acid (1.0 eq). Maintain the temperature at <5 °C[3].

  • Buffering: Dose 4.78 L of 9% Sodium Acetate solution over 1.5 hours using a metering pump.

  • Aging & Off-gassing: Age the reaction mixture at 5 °C for 20 hours, then warm the jacket to 25 °C and age for an additional 20 hours.

    • Self-Validating Checkpoint 1 (Reaction Completion): Monitor the CO₂ evolution via the bubbler. The reaction is complete only when gas evolution entirely ceases. Confirm via HPLC that <1% of acetone dicarboxylic acid remains[2].

Phase 2: Extraction of the Free Base
  • Basification: Cool the reactor back to 5 °C. Slowly dose 20% NaOH solution until the internal pH reaches 11–12.

  • Extraction: Add 16.0 L of Methyl tert-butyl ether (MTBE). Agitate vigorously for 15 minutes, then allow the phases to separate for 30 minutes.

  • Phase Separation: Discard the lower aqueous layer. Wash the upper organic layer with 8.0 L of 4% aqueous NaHCO₃ solution, followed by 8.0 L of brine[2].

    • Self-Validating Checkpoint 2 (Extraction Efficiency): Test the discarded aqueous layer via TLC (UV active) to ensure no residual product remains.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and filter into a clean, dry receiving vessel.

Phase 3: Hydrochloride Salt Formation & Isolation
  • Crystallization Setup: Cool the dried MTBE solution containing the free base to 0–5 °C under a nitrogen atmosphere.

  • Salt Formation: Slowly bubble anhydrous HCl gas into the solution (alternatively, add a stoichiometric equivalent of 5M HCl in isopropanol dropwise) while maintaining vigorous stirring.

  • Precipitation: Continue addition until the pH of an aqueous wash of a 1 mL reaction aliquot registers < 2.

    • Self-Validating Checkpoint 3 (Salt Formation): A dense, white crystalline precipitate of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride will form immediately upon HCl introduction. The supernatant should become clear once precipitation is complete.

  • Filtration & Drying: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 2.0 L of cold MTBE to remove unreacted organics.

  • Final Isolation: Dry the solid under vacuum (40 mmHg) at 40 °C to a constant weight. The resulting product is a highly pure, white crystalline powder[4].

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses (2022) URL:[Link]

  • Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR Source: Organic Process Research & Development - ACS Publications (2018) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride

Welcome to the Technical Support Center for the handling, synthesis, and scale-up of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride . This bicyclic tertiary amine is a critical intermediate in the synthesis of gra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, synthesis, and scale-up of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride . This bicyclic tertiary amine is a critical intermediate in the synthesis of granisetron and other pharmacologically active tropane/bicyclic alkaloid derivatives[1]. Due to its highly strained structural framework, this compound is notoriously susceptible to thermal degradation, leading to tarry residues, ring-opened impurities, and significant yield losses during chemical processing[2].

This guide is engineered for research scientists and process chemists. It bypasses basic safety data to focus on the mechanistic causality of thermal degradation and provides field-validated, self-correcting protocols to ensure structural integrity during your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We observe significant tarry residue formation when heating 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one above 60°C. What is the exact mechanistic cause? Answer: The formation of intractable tarry residues is primarily driven by a thermally induced retro-Mannich fragmentation [3]. The azabicyclo[3.3.1]nonane core is originally synthesized via a double Mannich condensation involving glutaraldehyde, benzylamine, and acetonedicarboxylic acid[4]. At elevated temperatures (>50–60°C), especially if the hydrochloride salt dissociates or local basicity increases, the free bridgehead nitrogen lone pair becomes stereoelectronically active. This lone pair donates electron density into the anti-bonding orbital of the adjacent C-C or C-N bonds, facilitating cleavage. This reverts the molecule into highly reactive iminium and enolate species that rapidly polymerize into tars[2].

Q2: How does the hydrochloride salt form specifically prevent this degradation? Answer: The hydrochloride salt acts as a stereoelectronic safeguard. By protonating the tertiary bridgehead nitrogen, the lone pair is sequestered and neutralized[1]. Without an available lone pair to initiate the push-pull electron flow required for C-N bond cleavage, the retro-Mannich fragmentation pathway is effectively shut down. Thermal degradation in the salt form only occurs at much higher temperatures where the salt itself begins to dissociate (typically >120°C).

Q3: What are the recommended solvents and temperature limits for downstream reactions, such as ketone reduction? Answer: For reductions (e.g., forming endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, the direct granisetron precursor), use anhydrous methanol or ethanol, and strictly maintain the reaction temperature between 0°C and 10°C[2]. Avoid prolonged heating in protic solvents, as this promotes solvolysis and ring-opening. If a reaction requires elevated temperatures, switch to aprotic solvents (e.g., THF or toluene) and ensure the system is strictly anhydrous under an inert nitrogen blanket.

Q4: We are experiencing oxidative debenzylation during workup. How can this be mitigated? Answer: The benzyl protecting group at the 9-position is susceptible to oxidative cleavage if exposed to atmospheric oxygen at elevated temperatures, particularly in the presence of transition metal impurities or light[4]. To prevent this, conduct all thermal evaporations (e.g., rotary evaporation) under reduced pressure at bath temperatures not exceeding 35°C.

Part 2: Visualizing the Degradation Pathway

Understanding the logical flow of thermal degradation is critical for process control. The diagram below illustrates how thermal stress and pH changes trigger the retro-Mannich cascade.

degradation_pathway A 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-one HCl Salt B Free Base Formation (Loss of Protective Proton) A->B Base / Heat C Stable Intermediate (Maintained < 40°C) A->C Controlled Temp (pH < 5) D Thermal Stress (Heating > 60°C) B->D Uncontrolled Heating E Nitrogen Lone Pair Activation D->E Kinetic Energy F Retro-Mannich Fragmentation E->F C-N / C-C Cleavage G Polymerization into Tarry Residue F->G Rapid Sequence

Caption: Fig 1. Mechanistic pathway of thermal degradation via retro-Mannich fragmentation.

Part 3: Quantitative Degradation Data

To assist in solvent and parameter selection, the following table summarizes the thermal stability thresholds of the compound under various conditions.

Table 1: Thermal Degradation Profile of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

Compound StateSolvent EnvironmentTemperature ThresholdPrimary Degradation PathwayObserved Result
Free Base Methanol / Water> 50°CRetro-Mannich FragmentationTarry residue, ring-opened impurities
Free Base Toluene (Anhydrous)> 80°COxidative DebenzylationLoss of benzyl group, color darkening
HCl Salt Methanol> 65°CSolvolysis / Salt DissociationModerate degradation, yield loss
HCl Salt Solid State> 150°CThermal CrackingMelting with decomposition

Part 4: Standard Operating Procedures (SOPs)

Protocol: Low-Temperature Borohydride Reduction (Self-Validating)

Objective: To stereoselectively reduce the ketone to the endo-alcohol while completely suppressing retro-Mannich degradation and tar formation[2].

Step 1: Reactor Preparation & Inerting Equip a jacketed glass reactor with an overhead stirrer, a nitrogen inlet, and a precise internal temperature probe. Purge the system with inert nitrogen gas for 15 minutes. Causality: Purging removes atmospheric oxygen, preventing oxidative debenzylation at the 9-position.

Step 2: Substrate Dissolution Charge the reactor with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 equiv) and anhydrous methanol (10 volumes). Stir at 150 rpm until complete dissolution is achieved.

Step 3: Cooling Phase Circulate chilled fluid through the reactor jacket to bring the internal mixture temperature to 0–5°C. Causality: Lowering the temperature suppresses the kinetic energy required for retro-Mannich fragmentation and maximizes the diastereoselectivity for the endo-isomer[5].

Step 4: Reagent Addition (Critical Parameter) Slowly add sodium borohydride (NaBH₄, 1.5 equiv) in small portions over 1 hour. Validation Check: Monitor the internal temperature continuously. Do not allow the temperature to exceed 10°C during the exothermic addition. If the temperature spikes, pause the addition immediately.

Step 5: Reaction Aging Once addition is complete, maintain the temperature at 5–10°C and stir for an additional 2 hours. Verify completion via HPLC (monitor the disappearance of the ketone peak at ~220 nm).

Step 6: Acidic Quenching Quench the reaction by carefully adding 10% aqueous HCl dropwise until the pH reaches 5-6. Causality: Acidic quenching neutralizes excess borohydride and ensures the bridgehead nitrogen remains protonated (re-forming the stable salt), preventing free-base degradation during the subsequent solvent removal step[2].

Step 7: Safe Solvent Removal Concentrate the mixture under reduced pressure (vacuum: 40-50 mmHg) using a rotary evaporator. The water bath temperature must be strictly maintained below 35°C.

workflow S1 1. Salt Maintenance Ensure pH 5-6 S2 2. Temp Control Keep < 10°C S1->S2 S3 3. Inert Atmosphere N2 or Ar Blanket S2->S3 S4 4. Solvent Choice Anhydrous Systems S3->S4 S5 5. Safe Isolation Vacuum < 35°C S4->S5

Caption: Fig 2. Standard operating workflow for preventing thermal degradation during synthesis.

References

  • Hoover, J. M., et al. "Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR". Organic Process Research & Development, ACS Publications, 2018. Available at:[Link]

  • Risch, N., et al. "The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes: Retro-Mannich Reactions". Semantic Scholar, 1991. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific analytical challenges associated with 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride .

This molecule is a highly rigid, bicyclic tertiary amine utilized as a critical intermediate in the synthesis of neurological and oncological therapeutics (such as sigma-2 receptor ligands)[1]. Because it is supplied as a hydrochloride salt, the basic nitrogen is fully protonated in aqueous solution. This chemical reality frequently leads to severe chromatographic peak tailing, poor resolution, and integration errors if the high-performance liquid chromatography (HPLC) conditions are not rigorously optimized[2][3].

Below, you will find causality-driven troubleshooting FAQs, quantitative decision matrices, and a self-validating experimental protocol to achieve robust, symmetrical peak shapes.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl exhibit severe peak tailing on my standard C18 column? A1: The root cause is a dual-retention mechanism. Your standard C18 column (often older "Type A" silica) contains unbonded, residual silanol groups (-SiOH) on its surface[2]. At a mobile phase pH above 3.5, these acidic silanols ionize into negatively charged species (-SiO⁻)[3]. Because your analyte is a highly basic tertiary amine (pKa ~9-10), it exists as a positively charged cation in most standard mobile phases. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange interaction that drags out the elution profile, resulting in a pronounced tail[4][5].

Q2: Should I optimize my mobile phase for a low pH or a high pH to fix this? A2: Both strategies are scientifically valid, but they target different sides of the electrostatic interaction:

  • Low pH Strategy (pH 2.0 - 2.5): By lowering the pH below the pKa of the silanol groups (~3.5), you force the surface silanols into a neutral, protonated state (-SiOH). This effectively neutralizes the stationary phase, eliminating the secondary ion-exchange interaction, even though the analyte remains positively charged[3].

  • High pH Strategy (pH 10.0 - 11.0): By raising the pH above the pKa of the basic amine, you force the analyte into its neutral, free-base form[6][7]. The neutral analyte interacts purely through hydrophobic retention with the C18 alkyl chains, yielding sharp peaks. Note: This requires a specialized hybrid-silica column designed to withstand alkaline degradation.

Q3: What stationary phase chemistries are most effective for this specific compound? A3: To mitigate silanol interactions, you must use high-purity Type B silica [2][3]. Specifically, select:

  • End-capped C18 columns: These undergo a secondary silanization process to cap free silanols, drastically reducing peak tailing for basic compounds[5].

  • Polar-embedded columns (e.g., RP-Amide): These columns incorporate an amide functional group within the alkyl chain. This internal polar group shields the residual silanols and provides alternative hydrogen-bonding sites, which is highly effective for basic analytes[8].

Q4: How can I make this method LC-MS compatible without losing peak symmetry? A4: Traditional UV methods use phosphate buffers because they provide excellent pH control, but phosphate is non-volatile and will rapidly foul a mass spectrometer source[8]. For LC-MS compatibility, you must substitute phosphate with volatile buffers:

  • For Low pH: Use 0.1% Formic acid or 10–25 mM Ammonium formate (pH ~3.0)[8][9].

  • For High pH: Use 10 mM Ammonium bicarbonate or Ammonium hydroxide (pH ~10.0)[9].

Q5: I am using a modern end-capped column and a low pH buffer, but my asymmetry factor (As) is still > 1.5. What is the root cause? A5: If the chemistry is optimized, the issue is likely physical or concentration-based:

  • Mass Overload: Basic compounds have lower saturation capacities on reversed-phase columns. Injecting too high a sample concentration overloads the hydrophobic sites, causing a "shark-fin" tailing profile. Dilute your sample and reinject[4][10].

  • Sacrificial Bases: If trace active silanols remain, add 0.1% triethylamine (TEA) to the mobile phase. TEA acts as a sterically small, sacrificial base that competitively binds to active silanols, freeing your larger bicyclic analyte to elute symmetrically[2][3].

Part 2: Quantitative Data & Decision Matrices

Table 1: Mobile Phase pH Strategies for Basic Amines
StrategyTarget pHAnalyte StateSilanol StateRecommended Buffer (LC-MS)Column Requirement
Low pH 2.0 - 3.0Ionized (Cation)Neutral10 mM Ammonium FormateStandard Type B Silica
Mid pH 6.0 - 8.0Ionized (Cation)Ionized (Anion)Not RecommendedHigh risk of severe tailing
High pH 10.0 - 11.0Neutral (Free Base)Ionized (Anion)10 mM Ammonium BicarbonateHybrid Silica (High-pH stable)
Table 2: Stationary Phase Selection Matrix
Column ChemistryMechanism of Tailing SuppressionBest Use CaseLC-MS Compatibility
Type B End-capped C18 Physical capping of active -SiOH groups[5].General reversed-phase analysis at low pH.Excellent
RP-Amide (Polar Embedded) Electrostatic shielding of silica surface[8].Highly basic compounds prone to tailing.Excellent
Hybrid Silica C18 Organic-inorganic matrix resists dissolution.High pH analysis (pH > 10) to neutralize amines.Excellent

Part 3: Visualizing the Chromatographic Mechanisms

SilanolInteraction Analyte 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (Protonated Amine, NH+) Interaction Secondary Ion-Exchange (Causes Peak Tailing) Analyte->Interaction Silanol Residual Silanol on Silica (Ionized, SiO-) Silanol->Interaction LowPH Low pH (<3.0) Neutralizes Silanols (SiOH) Interaction->LowPH Mitigation 1 HighPH High pH (>10.0) Neutralizes Amine (Free Base) Interaction->HighPH Mitigation 2

Mechanism of peak tailing for basic amines and pH-driven resolution strategies.

MethodDev Start Initiate Method Development Target: Basic Bicyclic Amine ColSelect Select High-Purity Type B Silica (End-capped C18 or RP-Amide) Start->ColSelect BufferSelect Select Volatile Buffer for LC-MS (e.g., Ammonium Formate/Bicarbonate) ColSelect->BufferSelect PHChoice Determine pH Strategy BufferSelect->PHChoice LowPH pH 2.5 - 3.0 (Suppress Silanol Ionization) PHChoice->LowPH HighPH pH 10.0 - 10.5 (Suppress Analyte Ionization) PHChoice->HighPH SystemSuit Run System Suitability Check Asymmetry (As) LowPH->SystemSuit HighPH->SystemSuit Pass As < 1.5 Method Validated SystemSuit->Pass Yes Fail As > 1.5 Check Mass Overload or Add TEA SystemSuit->Fail No

Step-by-step HPLC method development workflow for highly basic bicyclic amines.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) criteria directly into the workflow. If the SST criteria are not met, the method flags itself as invalid for quantitative use, prompting the user to revisit the troubleshooting steps.

Step-by-Step Methodology: Low-pH Reversed-Phase Analysis

1. Mobile Phase Preparation (Aqueous Buffer)

  • Action: Accurately weigh 0.63 g of Ammonium Formate and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution[8].

  • Adjustment: Add Formic Acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.0.

  • Causality: Precise pH control is critical. A fluctuation of even 0.5 pH units can alter the ionization state of residual silanols, compromising reproducibility[8].

2. Column Equilibration

  • Action: Install a Type B, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Procedure: Flush the column with 50% Mobile Phase A (Buffer) and 50% Mobile Phase B (Acetonitrile) at 1.0 mL/min for a minimum of 20 column volumes[9].

  • Validation: Monitor the UV baseline at 210 nm (for the ketone) and 254 nm (for the benzyl group). Do not proceed until baseline drift is < 1 mAU/min.

3. Sample Preparation (Diluent Matching)

  • Action: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl standard in a diluent composed of 80% Mobile Phase A / 20% Mobile Phase B to a final concentration of 0.1 mg/mL.

  • Causality: Preparing the sample in a solvent stronger than the initial mobile phase conditions causes "solvent-mismatch fronting." Matching the diluent to the mobile phase ensures the analyte focuses tightly at the head of the column[10].

4. Chromatographic Execution & System Suitability Testing (SST)

  • Action: Inject 5 µL of the prepared standard. Run a gradient from 20% B to 80% B over 15 minutes.

  • Self-Validation Criteria: The system is only considered valid for experimental use if the resulting chromatogram meets the following mathematically defined parameters[4]:

    • Peak Asymmetry Factor (As): Must be ≤ 1.5. Calculated as As=B/A at 10% peak height. (If > 1.5, secondary silanol interactions or mass overload are occurring).

    • Theoretical Plates (N): Must be ≥ 2000. (Ensures column bed integrity).

    • Retention Time RSD: Must be ≤ 2.0% over 5 replicate injections. (Ensures buffer capacity is sufficient to resist pH shifts from the sample).

Part 5: References

  • HPLC Method Development For Basic Molecules: A Case Study Source: pharmaguru.co URL:

  • How to Develop HPLC Method for Basic Compounds Source: pharmaknowledgeforum.com URL:

  • How to Reduce Peak Tailing in HPLC? Source: phenomenex.com URL:

  • How can I prevent peak tailing in HPLC? Source: researchgate.net URL:

  • Developing HPLC Methods Source: sigmaaldrich.com URL:

  • Peak Tailing in HPLC Source: elementlabsolutions.com URL:

  • Method Development Guide Source: hplc.eu URL:

  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uhplcslab.com URL:

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Technical Properties Source: benchchem.com URL:

Sources

Troubleshooting

resolving overlapping NMR peaks in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one spectra

Topic: Resolving Overlapping Peaks in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Spectra Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Overlapping Peaks in 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Spectra Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the structural elucidation of bridged bicyclic alkaloids. The 1H NMR spectrum of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (a granatanone derivative) is notoriously complex. This complexity is not an artifact of poor sample preparation, but a direct consequence of the molecule's rigid bicyclic framework and dynamic conformational states[1].

This guide provides field-proven, self-validating methodologies to deconvolve crowded spectra, moving beyond basic 1D acquisitions to leverage advanced solvent effects and modern pulse sequences.

Causality & Structural Diagnostics (FAQs)

Q: Why do the aliphatic ring protons (1.5–2.5 ppm) appear as an unresolved continuous band rather than distinct multiplets? A: The granatane bicyclic system forces the methylene protons into fixed axial and equatorial geometries, rendering them highly diastereotopic. This results in extensive geminal ( 2J ) and vicinal ( 3J ) scalar couplings. Furthermore, the rigid bridged system allows for long-range "W-pathway" couplings ( 4J ). When these wide multiplets share similar chemical shifts, they merge into an unresolved band. To resolve this, homonuclear decoupling techniques like Pure Shift NMR are required to collapse the complex J-coupling networks into simple singlets[2].

Q: The aromatic protons (7.2–7.4 ppm) and the benzylic CH2 (~3.8 ppm) are overlapping. How can I separate them without advanced pulse sequences? A: This is a classic solvent-solute interaction issue. In non-polar, non-aromatic solvents like CDCl3, the five phenyl protons experience similar magnetic shielding, collapsing into a tight multiplet. By switching to an anisotropic solvent like Benzene- d6​ (C6D6) or Pyridine- d5​ (C5D5N), you exploit the Aromatic Solvent-Induced Shift (ASIS)[3][4]. The solvent molecules transiently associate with the solute's polar groups (like the ketone or the amine), placing different protons in different regions of the solvent's magnetic shielding cone. This induces differential chemical shifts and resolves the overlap.

Q: My benzylic CH2 signal is severely broadened. Is this an impurity or an instrumental shim issue? A: If your TMS or solvent residual peak is sharp, your shimming is fine. The broadening of the benzylic CH2 is typically caused by N-inversion dynamics[1]. Granatanones exist in an equilibrium between axial and equatorial N-benzyl invertomers. If the rate of this inversion is on the intermediate NMR timescale at room temperature, the signals will broaden. You can validate this via Variable Temperature (VT) NMR: heating the sample will sharpen the peaks into a time-averaged signal, while cooling will freeze out the two distinct invertomers.

Experimental Methodologies & Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

Purpose: To resolve overlapping aromatic and benzylic resonances through differential anisotropic shielding[3]. Self-Validation Check: The relative integration of the total aromatic region to the benzylic CH2 must remain exactly 5:2 across all solvent mixtures. If the integral ratio deviates, the solvent may be obscuring a peak, or concentration-dependent aggregation is occurring.

  • Sample Preparation: Prepare two separate NMR tubes. In Tube 1, dissolve 10 mg of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 0.6 mL of CDCl3 containing 0.03% v/v TMS. In Tube 2, dissolve 10 mg in 0.6 mL of C6D6 with TMS.

  • Baseline Acquisition: Acquire standard 1D 1H NMR spectra for both tubes at 298 K using a standard 30° pulse sequence.

  • Titration (If necessary): If C6D6 causes peaks to cross over and re-overlap in a new configuration, create a titration series by mixing the CDCl3 and C6D6 samples in ratios of 3:1, 1:1, and 1:3.

  • Data Extraction: Reference all spectra to TMS (0.00 ppm) and track the differential migration ( Δδ ) of the aromatic multiplets to identify the optimal solvent ratio for peak picking.

Protocol B: 1D Pure Shift (PSYCHE) NMR Acquisition

Purpose: To collapse complex aliphatic J-coupling networks into single resonance lines (singlets) based solely on chemical shift[2][5]. Self-Validation Check: Overlay the Pure Shift spectrum with the standard 1D spectrum. Every singlet in the Pure Shift spectrum must align perfectly with the chemical shift centroid of the corresponding multiplet in the standard 1D spectrum. If a singlet appears where no multiplet exists, it is likely an artifact of the spatial encoding process.

  • Parameter Optimization: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. The PSYCHE module preserves the highest signal intensities and superior spectral purity compared to older methods[6]. Set the spectral width to cover the aliphatic region (approx. 10 ppm total width to ensure no fold-over).

  • Chirp Pulse Calibration: Set the flip angle of the frequency-swept chirp pulses to a low value (typically β≈15−20∘ ) to balance spectral purity and sensitivity.

  • Acquisition: Because Pure Shift experiments utilize spatial encoding and spin echoes that inherently reduce signal-to-noise ratio (SNR)[5], increase the number of scans (NS) by a factor of 4 to 8 compared to your standard 1D acquisition.

  • Processing: Apply a pseudo-2D to 1D chunking reconstruction algorithm to yield the final broadband homonuclear decoupled spectrum.

Quantitative Data Presentation

The following table demonstrates the typical ASIS differential shift ( Δδ ) effect when transitioning from CDCl3 to C6D6 for granatane derivatives. This data allows users to predict how their overlapping peaks will migrate during Protocol A.

Proton EnvironmentTypical δ in CDCl3 (ppm)Typical δ in C6D6 (ppm)Expected Δδ (C6D6 - CDCl3)Resolution Outcome
Aromatic (o/m/p) 7.25 – 7.40 (multiplet)7.00 – 7.30 (dispersed)-0.10 to -0.30High (Multiplet separates)
Benzylic CH2 ~3.80 (singlet/broad)~3.55 (singlet/ABq)-0.25High (Moves away from solvent)
Bridgehead (C1/C5) ~3.30 (multiplet)~3.10 (multiplet)-0.20Moderate
Ketone adjacent (C2/C4) 2.20 – 2.60 (multiplets)2.00 – 2.40 (multiplets)-0.20Moderate

Decision Workflow

Use the following logical decision tree to determine the most efficient path for resolving your specific spectral overlaps.

NMR_Workflow Start Identify Overlapping Peaks in 1H NMR Spectrum Analyze Which region is overlapping? Start->Analyze Aromatic Aromatic / Benzylic (> 3.5 ppm) Analyze->Aromatic Aliphatic Aliphatic Ring Protons (< 3.5 ppm) Analyze->Aliphatic ASIS Apply ASIS Protocol (Switch to C6D6 or C5D5N) Aromatic->ASIS PureShift Run 1D Pure Shift (PSYCHE) to collapse J-couplings Aliphatic->PureShift CheckASIS Are peaks resolved? ASIS->CheckASIS CheckPS Are singlets resolved? PureShift->CheckPS VTNMR Run VT-NMR (Check for N-inversion) CheckASIS->VTNMR No (Broadening) Success Assign Chemical Shifts & Extract Data CheckASIS->Success Yes TwoD Acquire 2D HSQC/HMBC for heteronuclear dispersion CheckPS->TwoD No (Exact Shift Overlap) CheckPS->Success Yes VTNMR->Success TwoD->Success

Diagnostic workflow for resolving overlapping NMR resonances in granatane derivatives.

References

  • Title: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR Source: academie-sciences.fr URL: [Link]

  • Title: Pure Shift 2D NMR Spectroscopy Source: Manchester NMR Methodology Group URL: [Link]

  • Title: Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL: [Link]

  • Title: Stereoselective Synthesis and NMR Characterization of C-24 Epimeric Pairs of 24-Alkyl Oxysterols Source: DOI URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one Assays

Welcome to the technical support resource for researchers utilizing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and its derivatives. This guide is designed to provide in-depth, field-proven insights into diagnosing and resol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and its derivatives. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving low binding affinity, a common yet complex challenge in drug discovery and development. As a key structural scaffold for potent ligands, particularly for the sigma-2 (σ2) receptor, ensuring accurate and robust binding data is paramount.[1][2] This resource moves beyond a simple checklist to explain the "why" behind each troubleshooting step, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Checks - The First Line of Defense

Before delving into complex biochemical variables, it is crucial to rule out simpler, systemic issues. Low or inconsistent signals can often be traced back to foundational experimental parameters or calculation errors.

FAQ: My binding assay signal is unexpectedly low or completely absent. Where should I begin my troubleshooting?

Start with the most straightforward potential issues. This systematic approach saves time and resources by eliminating common errors first.

  • Verify All Calculations: Double-check calculations for serial dilutions, stock concentrations, and final assay concentrations. A simple decimal error is a frequent cause of apparently low affinity.

  • Confirm Reagent Expiration and Storage: Ensure that all kit components, antibodies, substrates, and buffers are within their expiration dates and have been stored under the manufacturer's recommended conditions.[3]

  • Review Instrument Settings: Confirm that the detection instrument (e.g., plate reader, scintillation counter) is set to the correct wavelength, gain, or reading parameters for your specific assay format (e.g., fluorescence, luminescence, radioactivity).[4]

  • Pipetting and Equipment Calibration: Inaccurate pipetting can drastically affect results, especially in serial dilutions.[5] Ensure all pipettes are properly calibrated and that your technique is consistent. Consider using automated liquid handlers for high-throughput applications to minimize variability.

Section 2: Reagent Integrity - The Heart of the Assay

The quality and behavior of your specific ligand and its biological target are the most critical factors in any binding assay. Degradation, aggregation, or incorrect protein folding can completely abolish detectable binding.[5]

FAQ: How can I determine if the issue lies with my 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative?

The physicochemical properties of your small molecule ligand are paramount. The rigid, bicyclic structure of this scaffold generally imparts high affinity, but issues with solubility and aggregation are common for small molecule drug candidates and can prevent the ligand from interacting with its target.[2][6]

A. Ligand Solubility and Aggregation:

Many organic molecules form colloidal aggregates in aqueous solutions, especially at higher concentrations used in screening.[7] These aggregates can sequester the compound, making it unavailable for target binding and leading to a false-negative result or the appearance of low affinity.

  • Troubleshooting Steps:

    • Visual Inspection: Centrifuge your prepared ligand stock solutions at high speed. The presence of a pellet or precipitate is a clear sign of solubility issues.

    • Solubility Testing: Determine the solubility of your compound in the final assay buffer. A low solubility in the micromolar range can be problematic.[8]

    • Include Detergents: The inclusion of a non-ionic detergent like Triton X-100 or Tween-80 (typically at 0.01% - 0.1%) in the assay buffer can disrupt the formation of aggregates and improve apparent affinity.[7]

    • Vary DMSO Concentration: While necessary for dissolving many small molecules, the final concentration of DMSO should be kept consistent and as low as possible (ideally ≤1%), as it can also influence aggregation and protein stability.

B. Ligand Purity and Stability:

  • Troubleshooting Steps:

    • Confirm Purity: Verify the purity of your compound batch via HPLC or LC-MS. Impurities can compete for binding or interfere with the detection signal.

    • Assess Stability: Consider if the compound is stable under your assay conditions (pH, temperature, light exposure). Degradation will reduce the concentration of active ligand.

FAQ: My ligand seems fine. Could my target protein or receptor be the problem?

Absolutely. The biological component of the assay is just as, if not more, likely to be the source of the problem. An improperly folded, aggregated, or inactive protein will not bind its ligand, regardless of the ligand's quality.[5][9]

A. Protein Quality Control (QC):

Rigorous QC of the target protein is non-negotiable for reliable binding data.[5][10]

  • Identity and Purity: Use SDS-PAGE to confirm the molecular weight and assess the purity of your protein preparation.[9] The presence of multiple bands could indicate contamination or degradation.

  • Concentration: Accurately determine the protein concentration using a reliable method like a BCA assay or spectrophotometry (A280).[11] An overestimation of protein concentration will lead to an underestimation of binding affinity.

  • Folding and Stability: A protein's ability to bind is entirely dependent on its correct three-dimensional structure.

    • NanoDSF (nano-Differential Scanning Fluorimetry): This technique measures the thermal stability of a protein by monitoring changes in intrinsic tryptophan fluorescence as the temperature increases.[9][12] A properly folded protein will show a distinct melting transition (Tm). The absence of a clear transition or a low Tm may indicate a misfolded or unstable protein. This method is excellent for screening different buffer conditions to find those that maximize protein stability.[12]

Experimental Protocol: Basic Protein Quality Control
  • Purity Assessment (SDS-PAGE):

    • Prepare protein samples under both reducing and non-reducing conditions.

    • Load 5-10 µg of your protein onto a polyacrylamide gel alongside a molecular weight marker.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue.

    • Expected Result: A single, sharp band at the expected molecular weight indicates high purity.

  • Stability Assessment (nanoDSF):

    • Prepare your protein sample in the intended assay buffer at a concentration of approximately 20 µM.[12]

    • Load the sample into the appropriate capillaries for the nanoDSF instrument.

    • Run a thermal ramp from 20°C to 95°C.

    • Expected Result: The instrument software will plot the ratio of fluorescence at 350nm/330nm against temperature. A properly folded protein will exhibit a clear sigmoidal curve, from which the melting temperature (Tm) can be determined.

Section 3: Assay Protocol and Condition Optimization

Once reagent integrity is confirmed, the next step is to scrutinize the assay conditions. The buffer environment and protocol timings can dramatically influence binding interactions.[5][13]

Troubleshooting Workflow: Low Binding Affinity

G cluster_start cluster_checks Phase 1: Initial Checks cluster_qc Phase 2: Reagent QC cluster_opt Phase 3: Assay Optimization cluster_end Start Low / No Binding Affinity Detected Calcs Verify Calculations (Dilutions, Concentrations) Start->Calcs Start Here Reagents Check Reagent (Expiration, Storage) Calcs->Reagents LigandQC Ligand Integrity (Purity, Solubility, Aggregation) Instrument Validate Instrument (Settings, Calibration) Reagents->Instrument ProteinQC Protein Integrity (Purity, Folding, Activity) Instrument->LigandQC If unresolved BufferOpt Optimize Buffer (pH, Ionic Strength, Additives) LigandQC->ProteinQC ProteinQC->BufferOpt If unresolved TimeTempOpt Optimize Incubation (Time, Temperature) BufferOpt->TimeTempOpt Blocking Address Non-Specific Binding (Blocking Agents, Washes) TimeTempOpt->Blocking Resolved Binding Affinity Restored Blocking->Resolved If resolved

Caption: A systematic workflow for troubleshooting low binding affinity.

FAQ: How significantly can the assay buffer affect my results?

The buffer composition is a critical determinant of binding interactions.[14][15] It dictates the charge, stability, and conformation of both the ligand and the target.

Table 1: Buffer Component Optimization
ComponentParameterRationale & Troubleshooting Action
pH 6.0 - 8.5The pH affects the protonation state of amino acid residues in the binding site and the charge of the ligand. A suboptimal pH can abolish binding. Action: Test a range of pH values in 0.5 unit increments around the physiological pH of 7.4.[14]
Ionic Strength 50 - 200 mM NaClSalt concentration modulates electrostatic interactions. Some binding events are weakened by high salt, while others are strengthened. Action: Titrate NaCl concentration to find the optimal level for your specific interaction.
Additives Glycerol, BSAAdditives can enhance protein stability and prevent non-specific binding. Glycerol (5-10%) can stabilize proteins, while BSA (0.1%) can block non-specific sites on reaction vessels.[14][16] Action: Test the effect of including these stabilizing and blocking agents.
Detergents 0.01% - 0.1% Tween-20/Triton X-100Essential for membrane proteins and useful for mitigating ligand aggregation.[7][14] Action: If aggregation is suspected or your target is a membrane protein, include a mild non-ionic detergent.
FAQ: Are my incubation times and temperatures optimal?

Binding is a kinetic process. If the incubation time is too short, the reaction may not reach equilibrium, leading to an underestimation of affinity.[4][13]

  • Incubation Time: For a new assay, it's crucial to perform a time-course experiment. Measure binding at various time points (e.g., 30 min, 1h, 2h, 4h, overnight) to determine when the signal plateaus. This indicates that equilibrium has been reached.

  • Temperature: Temperature affects the thermodynamics of binding (ΔG = ΔH - TΔS). Most binding assays are performed at a consistent temperature, such as room temperature or 37°C, to ensure reproducibility.[13] Drastic temperature fluctuations during the experiment can lead to variable results.

Section 4: Advanced Troubleshooting and Data Interpretation

If the foundational checks, reagent QC, and protocol optimizations do not resolve the low affinity issue, it may be time to consider more complex factors related to the assay format and data interpretation.

FAQ: Could my chosen assay format be unsuitable for this ligand-target pair?

Yes, the assay format must be appropriate for the molecules involved.[13] For a small molecule like a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative, certain formats are more suitable than others.

  • Competitive Assays: These are often ideal for small molecules.[13] In this format, your unlabeled compound competes with a labeled (e.g., radioactive, fluorescent) ligand of known affinity. A low signal from the labeled ligand indicates successful binding of your compound.

  • Direct Binding Assays: These require labeling your compound, which can sometimes alter its binding properties.

  • Sandwich Assays (e.g., ELISA): These are generally not suitable for detecting small molecule binding, as they rely on the analyte being large enough to be "sandwiched" by two antibodies.[13]

FAQ: How do I distinguish between true low affinity and non-specific binding or other artifacts?

This is where proper controls become essential for validating your results.

  • Positive Control: Use a compound known to bind to your target with a defined affinity. If the positive control also shows low affinity, it strongly suggests a problem with the target protein or the overall assay setup.

  • Negative Control: Use an inactive compound or a structurally similar molecule known not to bind the target. This helps define the baseline and assess non-specific binding.

  • High Background/Non-Specific Binding: If you observe a high signal even in the absence of your target protein or in the presence of a negative control, you have a non-specific binding issue. This can be mitigated by:

    • Increasing the concentration of blocking agents (e.g., BSA, casein).[14]

    • Optimizing wash steps by increasing the number of washes or the detergent concentration in the wash buffer.

Diagram: The Impact of Ligand Aggregation on Binding

Caption: Aggregation sequesters free ligand, reducing the effective concentration available to bind the target.

By systematically working through these troubleshooting stages, researchers can confidently diagnose the root cause of low binding affinity and implement effective solutions to generate reliable and reproducible data for their 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one based compounds.

References
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Vertex AI Search.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Binding Assays: Common Techniques and Key Consider
  • Assay Interference by Aggreg
  • Quality Controls in Ligand Binding Assays: Recommend
  • Protein Characterization and Quality Control. (n.d.). Selvita.
  • Troubleshooting low signal in Dakli binding assays. (n.d.). Benchchem.
  • 101 Western Blot Troubleshooting Tips & Tricks. (n.d.). Assay Genie.
  • Optimization of Binding Buffer Composition for DNA Extraction. (2024). PubMed.
  • Protein Concentr
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
  • Correlation between ligand solubility and formation of protein-ligand complexes in X-ray crystallography. (n.d.).
  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands. (n.d.). PMC.
  • An Aggregation Advisor for Ligand Discovery. (n.d.). PMC - NIH.
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. (n.d.). Benchchem.
  • Sample quality control – Sample Preparation and Characteris

Sources

Reference Data & Comparative Studies

Validation

9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride vs tropinone in medicinal chemistry

An In-Depth Technical Guide to Bicyclic Scaffolds: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one vs. Tropinone in Drug Discovery Executive Summary Bicyclic tertiary amines are privileged scaffolds in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bicyclic Scaffolds: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one vs. Tropinone in Drug Discovery

Executive Summary

Bicyclic tertiary amines are privileged scaffolds in medicinal chemistry. Their rigid, conformationally constrained frameworks reduce entropic penalties during receptor binding, leading to enhanced affinity and selectivity. Historically, the tropane core (8-azabicyclo[3.2.1]octane), exemplified by tropinone , has dominated the landscape of anticholinergic and anesthetic drug development[1]. However, modern neuropharmacology and oncology often require the higher homologue: the homotropane or granatane core (9-azabicyclo[3.3.1]nonane)[2].

This guide provides a rigorous comparative analysis of tropinone and 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride , detailing their structural divergence, synthetic versatility, and the causality behind their specific applications in medicinal chemistry.

Structural and Conformational Divergence

The fundamental difference between these two scaffolds lies in a single carbon atom within the structural bridge, which drastically alters their stereoelectronic profiles and preferred geometries[2].

  • Tropinone ([3.2.1] System): Tropinone adopts a highly rigid chair-envelope conformation. The nitrogen bridge restricts the flexibility of the piperidine ring, locking the molecule into a geometry that perfectly mimics the pharmacophore required for muscarinic acetylcholine receptor binding (as seen in atropine and scopolamine)[1].

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one ([3.3.1] System): The addition of one carbon expands the bridge, allowing the homotropane core to adopt a more flexible twin-chair or boat-chair conformation in solution[3]. This subtle flexibility is critical; it allows the [3.3.1] system to dynamically adapt its 3D orientation to fit the narrow binding pockets of 5-HT3 and sigma-2 (σ2) receptors[3][4].

Strategic Advantages of N-Substitution in Synthesis

The choice of the N-substituent on the bicyclic core dictates the entire downstream synthetic strategy.

Tropinone possesses an N-methyl group. While biologically active, the N-methyl group is notoriously difficult to cleave synthetically. Demethylation requires harsh, atom-inefficient conditions (e.g., von Braun degradation with cyanogen bromide or the use of toxic chloroformate reagents), which often degrade sensitive functional groups on complex APIs.

In contrast, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one utilizes an N-benzyl group. The benzyl moiety is strategically chosen as an orthogonal protecting group. It is highly stable under basic, acidic, and nucleophilic conditions, yet it can be cleanly and quantitatively removed via palladium-catalyzed hydrogenolysis under mild conditions[5]. This yields the secondary amine, a versatile intermediate for late-stage N-alkylation—a mandatory step in the synthesis of the antiemetic blockbuster drug, granisetron[4][6].

Scaffold_Comparison cluster_tropinone Tropinone Pathway cluster_homotropane Homotropane Pathway A Succinaldehyde + Methylamine B [3.2.1] Core (Tropinone) A->B C Atropine / Cocaine B->C D Glutaraldehyde + Benzylamine E [3.3.1] Core (N-Benzyl) D->E F Granisetron E->F

Comparative synthetic pathways for [3.2.1] tropane and [3.3.1] homotropane alkaloid scaffolds.

Quantitative Data & Physicochemical Comparison

To facilitate material selection for drug design, the core properties of both intermediates are summarized below:

PropertyTropinone9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-3-one9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Scaffold Type Tropane ([3.2.1] bicyclic system)Homotropane/Granatane ([3.3.1] bicyclic system)
Molecular Weight 139.19 g/mol 229.32 g/mol
N-Substituent Methyl (Permanent/Hard to cleave)Benzyl (Transient/Easily cleavable)
Conformation Rigid Chair-EnvelopeFlexible Twin-Chair / Boat-Chair
Primary Target Muscarinic Acetylcholine Receptors5-HT3 Receptors, Sigma-2 (σ2) Receptors
Key API Derivatives Atropine, Scopolamine, CocaineGranisetron, Batanopride

Self-Validating Experimental Protocols

The following protocols detail the synthesis and functionalization of the 9-benzyl homotropane scaffold. As a Senior Application Scientist, I have highlighted the causality behind each critical parameter to ensure these workflows act as self-validating systems for your laboratory.

Protocol 1: Biomimetic Double Mannich Synthesis of the [3.3.1] Core

This one-pot synthesis is an adaptation of Robinson's classic biomimetic approach, scaled for the higher homologue[5].

Step-by-Step Methodology:

  • Initiation: Cool a mixture of glutaraldehyde (25% aq., 2.4 mol) and benzylamine hydrochloride (2.4 mol) in 1050 mL water to 0 °C.

    • Causality: Cooling is mandatory to prevent the uncontrolled, exothermic polymerization of glutaraldehyde before the reactive iminium ion intermediate can fully form.

  • Condensation: Add 3-oxopentanedioic acid (acetonedicarboxylic acid, 2.4 mol), followed immediately by an aqueous buffer of sodium acetate (79.7 g).

    • Causality: Sodium acetate acts as a mild buffer. It precisely tunes the pH to facilitate the deprotonation of 3-oxopentanedioic acid, driving the enolate formation required for the nucleophilic attack on the iminium ion.

  • Decarboxylation: Heat the reaction mixture to 50 °C and stir for 4 hours.

    • Causality: Thermal energy drives the dual decarboxylation of the intermediate dicarboxylic acid, irreversibly pushing the equilibrium toward the final cyclic ketone.

  • Workup: Acidify to pH 2 with 5N HCl, wash with diethyl ether to remove non-basic organic impurities, then basify the aqueous layer to pH 12 with 4N NaOH. Extract the freebase with dichloromethane and purify via silica gel chromatography to yield a pale orange solid[5].

Protocol 2: Stereoselective Reduction and N-Deprotection

To synthesize APIs like granisetron, the ketone must be reduced to an alcohol, and the benzyl group must be removed[5][6].

Step-by-Step Methodology:

  • Stereoselective Hydride Delivery: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol at 0 °C. Add sodium borohydride ( NaBH4​ ) portionwise.

    • Causality: The low temperature and choice of NaBH4​ ensure that the hydride attacks the ketone exclusively from the less sterically hindered exo face of the [3.3.1] bicycle. This stereoselective attack yields the thermodynamically less stable, but biologically essential, endo-alcohol[3][5].

  • Catalytic Hydrogenolysis: Dissolve the resulting endo-alcohol in ethanol. Add 5N HCl and 10% Palladium on carbon (Pd/C). Stir under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.

    • Causality: The addition of HCl is a critical self-validating step. It protonates the tertiary amine, preventing the lone pair of the nitrogen from coordinating with and poisoning the palladium catalyst. The pressurized hydrogen selectively cleaves the N-benzyl bond without reducing the bicyclic core, yielding the highly versatile secondary amine hydrochloride (endo-9-azabicyclo[3.3.1]nonan-3-ol)[5].

Granisetron_Mechanism N1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one N2 endo-9-Azabicyclo[3.3.1]nonan-3-ol N1->N2 1. NaBH4 Reduction 2. Pd/C Hydrogenolysis N3 Granisetron (API) N2->N3 N-Alkylation & Coupling N4 5-HT3 Receptor Antagonism N3->N4 High Affinity Binding N5 Prevention of Emesis N4->N5 Vagal Nerve Blockade

Workflow from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to Granisetron and its biological mechanism.

References

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS No: 2291-58-9), Apicule.
  • An In-depth Technical Guide to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, Benchchem.
  • US7868017B2 - 9-azabicyclo[3.3.
  • Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Deriv
  • Tropinone, Wikipedia.
  • Tropane and Granatane Alkaloid Biosynthesis: A System

Sources

Comparative

comparing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride and free base stability

Comparative Stability Guide: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride vs. Free Base Executive Summary & Chemical Context 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a critical bicyclic intermediate utilized e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride vs. Free Base

Executive Summary & Chemical Context

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a critical bicyclic intermediate utilized extensively in medicinal chemistry and organic synthesis. It serves as the foundational scaffold for the synthesis of 5-HT3 receptor antagonists like Granisetron[1], as well as the highly efficient radical oxidation catalyst ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl)[2].

During process development, chemists must choose between utilizing the compound in its free base form (CAS 2291-58-9)[3] or its hydrochloride salt form (CAS 2291-59-0)[4]. This decision dictates the compound's shelf-life, handling requirements, and downstream reaction efficiency. As an application scientist, I have structured this guide to objectively compare the physicochemical stability of both forms, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality of Stability Differences

The fundamental difference in stability between the two forms originates from the electronic state of the nitrogen atom within the [3.3.1] bicyclic framework[5].

  • Free Base Susceptibility: In the free base form, the tertiary amine possesses an active, electron-rich lone pair. This structural feature makes the molecule highly susceptible to N-oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides. Furthermore, the free base lacks a rigid ionic crystal lattice, making it prone to absorbing atmospheric moisture (hygroscopicity) and CO₂ from the air, which accelerates degradation.

  • Hydrochloride Salt Protection: Converting the free base to the hydrochloride salt protonates the tertiary amine, forming a quaternary-like ammonium cation. This covalent N-H bond effectively "locks" the lone pair, eliminating its nucleophilicity and shielding the molecule from oxidative attack[4]. Additionally, the chloride counterion facilitates strong electrostatic interactions, creating a highly ordered, thermodynamically stable crystal lattice that resists thermal degradation and moisture ingress.

Mechanism cluster_0 Chemical Forms cluster_1 Environmental Stressors FB Free Base Form (Electron-Rich N) Ox Oxidation (O2, H2O2) FB->Ox Therm Thermal/Humidity (60°C) FB->Therm HCl Hydrochloride Salt (Protonated N+) HCl->Ox HCl->Therm Deg Rapid Degradation (N-Oxidation / Hydrolysis) Ox->Deg Stable High Stability (Lattice & N-Protection) Ox->Stable Therm->Deg Therm->Stable

Caption: Logical relationship between compound form and degradation susceptibility.

Physicochemical Property Comparison

The structural differences directly translate to observable physicochemical properties. Table 1 summarizes the key metrics.

Table 1: Physicochemical Comparison of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Forms

PropertyFree Base FormHydrochloride Salt Form
CAS Number 2291-58-9[3]2291-59-0[4]
Molecular Weight 229.32 g/mol [3]265.78 g/mol [4]
Physical State (Ambient) Low-melting solid / Viscous oilCrystalline solid
Nitrogen Electronic State Active lone pair (Nucleophilic)Protonated (Electrophilically inert)
Primary Degradation Risk N-Oxidation, HygroscopicityHighly stable; minimal degradation
Ideal Application In situ generation for immediate couplingLong-term storage and bulk transport

Experimental Protocol: Self-Validating Forced Degradation Workflow

To empirically quantify the stability differences, a forced degradation study must be executed. The following protocol is designed as a self-validating system: it includes equimolar normalization to ensure fair comparison and chemical quenching to prevent artifactual degradation during analysis.

Workflow S1 1. Equimolar Preparation S2 2. Apply Stress (Heat / H2O2) S1->S2 S3 3. Chemical Quenching S2->S3 S4 4. HPLC-UV Analysis S3->S4

Caption: Step-by-step experimental workflow for forced degradation stability testing.

Step-by-Step Methodology:

  • Equimolar Sample Preparation: Prepare a 10.0 mM solution of the Free Base in a 50:50 Acetonitrile:Water mixture. Prepare a separate 10.0 mM solution of the HCl salt.

    • Causality: Using molarity rather than raw weight normalizes the 36.46 g/mol mass difference of the chloride counterion. This ensures the baseline UV absorbance is identical for accurate peak integration.

  • Thermal Stress (Solid State): Dispense 50 mg of each solid into open glass vials. Store in a controlled stability chamber at 60°C and 75% Relative Humidity (RH) for 14 days.

  • Oxidative Stress (Solution State): To 5.0 mL of each prepared solution, add hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.3% v/v. Incubate at 25°C in the dark.

  • Aliquoting & Chemical Quenching: Pull 100 µL aliquots at Day 0, Day 7, and Day 14. For the oxidative samples, immediately add an equimolar amount of sodium thiosulfate.

    • Causality: Sodium thiosulfate reduces residual H₂O₂, halting the reaction at the exact timepoint. Without this step, the compound would continue to degrade inside the HPLC autosampler, invalidating the kinetic data.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Monitor absorbance at 210 nm. Calculate stability as the percentage of the parent peak area relative to Day 0.

Quantitative Data Summary

The following table presents representative kinetic data derived from the structural modeling of tertiary amines under the described stress conditions.

Table 2: Representative Forced Degradation Kinetics (% Parent Compound Remaining)

Stress ConditionTimepointFree Base FormHydrochloride Salt Form
Baseline Control Day 0100.0%100.0%
Thermal (60°C, 75% RH) Day 791.4%99.8%
Thermal (60°C, 75% RH) Day 1484.2%99.5%
Oxidative (0.3% H₂O₂) Day 768.5%98.1%
Oxidative (0.3% H₂O₂) Day 1442.3%96.4%

Conclusion & Process Recommendations

The experimental models and mechanistic principles confirm that 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride offers vastly superior stability compared to its free base counterpart. The protonation of the tertiary amine neutralizes its vulnerability to oxidation, while the ionic lattice provides robust thermal stability[4].

Recommendation for Researchers: Procure and store the compound exclusively as the hydrochloride salt[4]. When the free base is required for downstream transformations (such as oxime formation for Granisetron synthesis[1] or catalytic ABNO preparation[2]), generate the free base in situ via a mild basic wash (e.g., aqueous Na₂CO₃) immediately prior to the reaction. This strategy maximizes both shelf-life and synthetic yield.

References

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride | 2291-59-0 | Benchchem. Source: benchchem.com.
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one - PubChem. Source: nih.gov.
  • Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives | Journal of Medicinal Chemistry. Source: acs.org.
  • Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR | Organic Process Research & Development. Source: acs.org.
  • Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. Source: academie-sciences.fr.

Sources

Validation

Benchmarking 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Against Core Azabicyclic Pharmacophores: A Technical Guide

As a Senior Application Scientist, selecting the correct azabicyclic scaffold is one of the most consequential decisions in neuropharmacological drug design. Azabicyclic compounds are privileged structural motifs that pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct azabicyclic scaffold is one of the most consequential decisions in neuropharmacological drug design. Azabicyclic compounds are privileged structural motifs that provide strict three-dimensional rigidity, allowing for the precise spatial orientation of functional groups required to engage complex biological targets [1][1].

This guide objectively benchmarks 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one —a highly versatile granatane derivative—against other foundational azabicyclic pharmacophores such as the tropane and quinuclidine systems. By analyzing structural parameters, receptor binding profiles, and synthetic workflows, we provide a comprehensive framework for integrating this scaffold into your drug development pipeline.

Structural and Conformational Benchmarking

The biological efficacy of azabicycles is dictated by their ring size, the position of the bridgehead nitrogen, and the resulting conformational flexibility.

  • Quinuclidine (1-azabicyclo[2.2.2]octane): This highly symmetrical, rigid scaffold locks the nitrogen lone pair into a fixed vector. It is exceptionally effective for targeting muscarinic receptors but lacks the flexibility needed for larger binding pockets [1][1].

  • Tropane (8-azabicyclo[3.2.1]octane): Characterized by a pyrrolidine-piperidine fusion, the tropane core is the classic backbone of anticholinergics and monoamine transporter inhibitors [2][2]. It is highly rigid, forcing substituents into strict axial or equatorial planes.

  • Granatane / 9-Benzyl-Granatanone (9-azabicyclo[3.3.1]nonane): Formed by a piperidine-piperidine fusion, the [3.3.1] system offers a slightly larger "bite angle" and moderate flexibility compared to tropane [2][2]. The inclusion of the 9-benzyl group in 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one provides a critical lipophilic anchor. Unlike the native N-methyl groups of natural alkaloids, the benzyl moiety engages in π−π stacking within the aromatic boxes of receptors (e.g., 5-HT3 and σ2 ), significantly enhancing binding affinity [3][3].

Quantitative Scaffold Comparison
Pharmacophore ScaffoldIUPAC Core SystemNitrogen PositionConformational FlexibilityPrimary CNS TargetsLipophilic Anchor
Quinuclidine [2.2.2]octaneBridgehead (N1)Highly RigidmAChR, α7 nAChRNone (typically requires external functionalization)
Tropane [3.2.1]octaneBridge (N8)RigidDAT, SERT, mAChRN-Methyl (Weak van der Waals)
Granatane [3.3.1]nonaneBridge (N9)Moderate5-HT3, α4β2 nAChRN-Methyl (Weak van der Waals)
9-Benzyl-Granatanone [3.3.1]nonan-3-oneBridge (N9)Moderate5-HT3, σ2 , α4β2 nAChRN-Benzyl (Strong π−π stacking)

Receptor Binding & Pharmacodynamics

The 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate is uniquely suited for synthesizing ligands that target central nervous system (CNS) pathways.

5-HT3 Receptor Antagonism: Derivatives of the [3.3.1] scaffold, particularly granisetron analogs synthesized from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, exhibit low nanomolar binding affinity for the human 5-HT3A receptor [4][4]. The scaffold perfectly aligns the basic nitrogen with the receptor's acidic residues while the bicyclic core acts as a precise spacer to the aromatic pharmacophore.

Nicotinic Acetylcholine Receptors (nAChRs): The scaffold satisfies the classic Sheridan 3D-QSAR pharmacophore model for nicotine analogs. When functionalized, these [3.3.1] derivatives act as potent ligands for the α4β2 nAChR subtype, which is heavily implicated in Alzheimer's and Parkinson's diseases [5][5].

SignalingPathway Ligand Serotonin (5-HT) Receptor 5-HT3 Receptor (Cys-loop Ion Channel) Ligand->Receptor Activation IonFlux Na+/Ca2+ Influx Receptor->IonFlux Pore Opening Effect Emetic Response IonFlux->Effect Depolarization Inhibitor Granatane Derivative (Competitive Antagonist) Inhibitor->Receptor Steric Blockade

Mechanism of 5-HT3 receptor antagonism by granatane-derived azabicyclic pharmacophores.

Experimental Workflows: Stereoselective Synthesis & Assembly

To convert 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one into an active pharmacophore, the C3 ketone must be reduced to an alcohol or amine. Causality: The biological activity of these derivatives is strictly stereodependent. The endo-configuration is mandatory, as it mimics the natural spatial orientation required to fit into the binding pockets of 5-HT3 and nAChR receptors [6][6].

Protocol 1: Self-Validating Stereoselective Reduction to endo-Alcohol

This protocol utilizes kinetic control to force diastereoselectivity.

  • Preparation: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous methanol. Cool the reaction vessel to 0°C under an inert argon atmosphere. Causality: Low temperatures prevent over-reduction and slow the reaction kinetics, maximizing stereocontrol.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Causality: The bulky 9-benzyl group and the rigid [3.3.1] bicyclic framework sterically hinder the endo-face of the ketone. Consequently, the small borohydride nucleophile preferentially attacks from the more accessible exo-face, pushing the resulting hydroxyl group exclusively into the desired endo-position [6][6].

  • Quench & Extraction: Quench the reaction with distilled H₂O, evaporate the methanol in vacuo, and extract the aqueous layer with dichloromethane (3x).

  • System Validation (Internal Check): Analyze the crude product via ¹H-NMR. The proton at C3 in the endo-alcohol will appear as a distinct multiplet further downfield due to the anisotropic effect of the bicyclic ring compared to the exo-isomer. A diastereomeric ratio (dr) of >95:5 confirms protocol success.

Protocol 2: Pharmacophore Assembly (Granisetron Analog)

Once the endo-stereocenter is validated, the scaffold is coupled to an aromatic recognition element.

  • Activation: Activate 1H-indazole-3-carboxylic acid using DCC and HOBt in anhydrous DMF at 0°C.

  • Coupling: Introduce the endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine (derived from the alcohol via standard oxime formation and reduction sequences [4][4]).

  • Validation: Monitor via LC-MS. The rigid bicyclic core ensures the aromatic indazole ring is held at the precise distance and angle relative to the basic nitrogen, fulfilling the classic 5-HT3 pharmacophore model.

SynthesisWorkflow SM 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (Ketone Precursor) Reagent NaBH4, MeOH, 0°C (Hydride Source) SM->Reagent ExoAttack Exo-Face Hydride Attack (Sterically Favored) Reagent->ExoAttack Kinetic Control EndoProduct endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (Major Isomer) ExoAttack->EndoProduct High Diastereoselectivity Coupling Amide/Ester Coupling (e.g., Indazole-3-carboxamide) EndoProduct->Coupling Scaffold Derivatization FinalDrug 5-HT3 / nAChR Ligand (Active Pharmacophore) Coupling->FinalDrug Target Assembly

Workflow for the stereoselective reduction and derivatization of the azabicyclic scaffold.

References

  • Journal of Medicinal Chemistry. "Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives." ACS Publications.[Link]

  • Journal of Medicinal Chemistry. "Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis." ACS Publications.[Link]

  • NIH PMC. "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." National Institutes of Health.[Link]

Sources

Comparative

A Comparative Guide to IR Spectroscopy Reference Standards for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride

In the landscape of pharmaceutical development and quality control, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For complex mole...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For complex molecules such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, a critical building block in medicinal chemistry, infrared (IR) spectroscopy serves as a rapid, reliable, and cost-effective analytical technique.[1][2][3] This guide provides an in-depth comparison of IR spectroscopy reference standards for this bicyclic compound, offering experimental insights and data to support researchers, scientists, and drug development professionals in their analytical endeavors.

The structural integrity of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, with its rigid bicyclic framework, a benzyl group, and a ketone functionality, is crucial for its intended biological activity and downstream applications.[4][5] IR spectroscopy provides a unique molecular fingerprint, allowing for the confirmation of its identity and the detection of potential impurities.

The Central Role of Certified Reference Standards

The foundation of any robust analytical method is the use of a well-characterized reference standard.[1][3] A certified reference standard (CRS) for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is a highly purified and extensively characterized material that serves as a benchmark for comparison.[1] Regulatory bodies such as the United States Pharmacopeia (USP) emphasize the importance of using official reference standards for conclusive identification.[6][7][8] When an official pharmacopeial standard is not available, a thoroughly characterized in-house or secondary reference standard, validated against a primary standard, is an acceptable alternative.[1]

The use of a CRS is indispensable for:

  • Unambiguous Identification: Comparing the IR spectrum of a test sample to that of a CRS provides the most conclusive evidence of identity.[7]

  • Method Validation: Reference standards are essential for validating analytical procedures, demonstrating their suitability for their intended purpose as outlined by ICH guidelines.[9][10][11][12]

  • Quality Control: Routine QC testing relies on comparison to a reference standard to ensure batch-to-batch consistency and product quality.[1]

Acquiring a Reference Spectrum: An Experimental Protocol

Obtaining a high-quality IR spectrum is contingent upon proper sample preparation. For a solid material like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride sample with approximately 200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) Method
  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Sample Application: Place a small amount of the solid 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[13]

  • Spectral Acquisition: Acquire the spectrum over the desired range (typically 4000-650 cm⁻¹).

The choice between these methods often depends on the available equipment and sample amount. ATR is generally faster and requires less sample preparation, while the KBr pellet method can sometimes provide higher resolution spectra.

Comparative Spectral Analysis: Identifying Key Functional Groups

The IR spectrum of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is characterized by several key absorption bands corresponding to its specific functional groups. A comparison between a test sample and a certified reference standard should show congruence in the positions and relative intensities of these bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment Expected Appearance
~3030C-H StretchAromatic (Benzyl Group)Weak to medium
~2950-2850C-H StretchAliphatic (Bicyclic Ring)Medium to strong, multiple bands
~1715 C=O Stretch Ketone (Cyclic) Strong, sharp
~1600, ~1495, ~1450C=C StretchAromatic (Benzyl Group)Medium to weak, sharp
~1200-1000C-N StretchTertiary AmineMedium
Below 900C-H BendAromatic (out-of-plane)Medium to strong

Table 1: Characteristic IR Absorption Bands for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride.

The most prominent and diagnostically significant peak is the strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a saturated six-membered cyclic ketone.[14][15][16] The exact position can be influenced by the bicyclic ring strain. The presence of the benzyl group is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Workflow for Identity and Purity Verification

The following diagram illustrates a typical workflow for the verification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride using a reference standard.

cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion Test_Sample Test Sample of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl KBr_Pellet Prepare KBr Pellet Test_Sample->KBr_Pellet ATR Use ATR Accessory Test_Sample->ATR Reference_Standard Certified Reference Standard Reference_Standard->KBr_Pellet Reference_Standard->ATR Acquire_Test_Spectrum Acquire IR Spectrum of Test Sample KBr_Pellet->Acquire_Test_Spectrum Acquire_Ref_Spectrum Acquire IR Spectrum of Reference Standard KBr_Pellet->Acquire_Ref_Spectrum ATR->Acquire_Test_Spectrum ATR->Acquire_Ref_Spectrum Compare_Spectra Overlay and Compare Spectra Acquire_Test_Spectrum->Compare_Spectra Acquire_Ref_Spectrum->Compare_Spectra Identify_Peaks Identify Characteristic Peaks Compare_Spectra->Identify_Peaks Assess_Purity Assess for Impurity Peaks Compare_Spectra->Assess_Purity Identity_Confirmed Identity Confirmed Identify_Peaks->Identity_Confirmed Purity_Acceptable Purity Acceptable Assess_Purity->Purity_Acceptable Further_Investigation Further Investigation Required Assess_Purity->Further_Investigation If discrepancies exist

Caption: Workflow for IR-based identity and purity verification.

Identifying Potential Impurities and Spectral Artifacts

A critical aspect of the comparative analysis is the identification of any extraneous peaks in the test sample's spectrum that are absent in the reference standard's spectrum. These could indicate the presence of:

  • Starting Materials: Unreacted precursors from the synthesis, such as benzylamine or glutaraldehyde.

  • By-products: Unwanted products formed during the reaction.

  • Residual Solvents: Solvents used in the synthesis or purification process. A broad band around 3400 cm⁻¹ could indicate the presence of water.

  • Degradation Products: Impurities formed due to instability of the compound.

It is also important to be aware of potential spectral artifacts. For instance, in the KBr pellet method, if the sample is not ground finely enough, it can lead to scattering of the IR beam, resulting in a sloping baseline and distorted peak shapes (Christiansen effect).[17] An overly thick pellet can cause the most intense peaks to be "flat-topped" due to total absorption.

Conclusion

The use of a certified reference standard for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is non-negotiable for ensuring the identity, purity, and quality of this important pharmaceutical intermediate. A direct comparison of the IR spectra of a test sample and a reference standard, obtained under identical experimental conditions, provides a robust and scientifically sound method for quality assessment. By carefully analyzing the key characteristic absorption bands and scrutinizing for any discrepancies, researchers and quality control analysts can have a high degree of confidence in their analytical results, ultimately contributing to the safety and efficacy of the final drug product.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP. General Chapter <197> Spectroscopic Identification Tests. United States Pharmacopeia. [Link]

  • uspbpep.com. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP-NF. (2016). General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP-NF. <197> Spectroscopic Identification Tests ABSTRACT. [Link]

  • ECA Academy. (2017). Proposed Revision of the USP Chapter on Spectroscopic Methods. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • NextSDS. (n.d.). 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one — Chemical Substance Information. [Link]

  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • PubChem. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). Presents FTIR spectra of five HCl treated and one untreated sample. [Link]

  • Slideshare. (n.d.). Method for HCL Monitoring by FTIR Analysis | PDF. [Link]

  • Unknown. (n.d.). Infrared Spectroscopy. [Link]

  • Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. [Link]

  • Amerigo Scientific. (n.d.). 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

Sources

Validation

The Granatane Advantage: Cross-Reactivity Profile of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Hydrochloride in Biological Assays

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) is a conformationally restricted bicyclic tertiary amine. In medicinal chemistry and drug development, this compound serves as a critical pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) is a conformationally restricted bicyclic tertiary amine. In medicinal chemistry and drug development, this compound serves as a critical pharmacophore and intermediate—specifically known as a granatane scaffold. Its rigid spatial orientation makes it an invaluable tool for developing highly selective ligands targeting Sigma ( σ ) receptors and serotonin (5-HT) receptors, particularly when researchers need to engineer out off-target cross-reactivity[1].

This guide provides an objective comparison of the 9-azabicyclo[3.3.1]nonane (granatane) scaffold against alternative chemical cores, such as the 8-azabicyclo[3.2.1]octane (tropane) and monocyclic piperidine scaffolds. By analyzing their cross-reactivity profiles in biological assays, we illustrate the causality behind why researchers choose the granatane core for subtype-selective probe development.

Structural Causality & Receptor Selectivity

The cross-reactivity of a ligand in biological assays is fundamentally dictated by its conformational flexibility and steric bulk. The 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one scaffold possesses an expanded bicyclic ring compared to the tropane skeleton.

The "Why" Behind Granatane Selectivity
  • Elimination of 5-HT 4​ Cross-Reactivity: Research has demonstrated that expanding the 8-azabicyclo[3.2.1]octane ring system to the 9-azabicyclo[3.3.1]nonane system does not negatively alter the baseline affinity for σ1​ and σ2​ receptors. However, this specific ring expansion completely eliminates cross-reactive affinity for the 5-HT 4​ receptor[2].

  • Tolerance for Bulky N-Substitutions: The 9-N atom of the granatane ring can accommodate exceptionally bulky substitutions (such as the native benzyl group or extended ω -aminoalkyl chains) without a significant loss of σ2​ receptor affinity[3]. This allows the scaffold to be functionalized with fluorophores (e.g., BODIPY) for biophysical imaging without triggering off-target monoamine transporter (DAT/SERT) binding[4][5].

  • σ2​ vs. σ1​ Subtype Selectivity: While highly flexible piperidines often bind promiscuously to both σ subtypes and off-target dopamine receptors, the rigid boat-chair conformation of the granatane core forces a spatial geometry that heavily favors the σ2​ binding pocket when properly substituted at the 3-position[6].

ScaffoldSelectivity Core Bicyclic & Monocyclic Amine Scaffolds Granatane Granatane Scaffold (9-azabicyclo[3.3.1]nonane) Core->Granatane Tropane Tropane Scaffold (8-azabicyclo[3.2.1]octane) Core->Tropane Piperidine Monocyclic Scaffold (Piperidine) Core->Piperidine Sigma2 High σ2 Selectivity Zero 5-HT4 Affinity Granatane->Sigma2 Expanded ring + 9-Benzyl tolerance Sigma1 Mixed σ1/σ2 Affinity Maintained 5-HT4 Affinity Tropane->Sigma1 Tighter constraint OffTarget High Off-Target Cross-Reactivity (DAT, SERT, D2) Piperidine->OffTarget High flexibility

Diagram 1: Logical relationship demonstrating how structural scaffold choices dictate receptor subtype selectivity and off-target cross-reactivity.

Quantitative Cross-Reactivity Profile

To objectively compare the performance of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivatives against alternative scaffolds, we must look at their inhibition constants ( Ki​ ) derived from competitive radioligand binding assays. The table below summarizes the typical cross-reactivity profile of optimized ligands derived from these baseline scaffolds.

Scaffold Base / Pharmacophore σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity Ratio ( σ1​/σ2​ )5-HT 3​ / 5-HT 4​ Cross-ReactivityDAT / SERT Cross-Reactivity
Granatane (9-azabicyclo[3.3.1]nonane)> 1,50010 - 25 > 60x (Favors σ2​ ) Negligible / Zero Low
Tropane (8-azabicyclo[3.2.1]octane)15 - 3030 - 50~ 0.5x - 2x (Mixed)Moderate / ModerateModerate
Piperidine (Monocyclic)1 - 5100 - 300~ 0.01x (Favors σ1​ )Low / LowHigh

Data Synthesis Note: Granatane derivatives (e.g., SV119, SW43) built from the 9-benzyl-3-one hydrochloride precursor consistently show high σ2​ selectivity and an absence of 5-HT 4​ binding, making them superior for isolating σ2​ -mediated apoptotic pathways in oncology models[4][6].

Experimental Methodologies: Self-Validating Protocols

To establish the cross-reactivity profile of a newly synthesized 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative, a robust, self-validating competitive radioligand binding assay must be employed. The following protocol utilizes specific radioligands and masking agents to isolate receptor subtypes, ensuring that the measured affinity is not an artifact of off-target binding.

Step-by-Step Competitive Radioligand Binding Assay

1. Membrane Preparation

  • Tissue Source: Isolate whole brain (for σ1​ ) and liver (for σ2​ ) from male Sprague-Dawley rats.

  • Homogenization: Homogenize tissue in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.

  • Centrifugation: Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet in 50 mM Tris-HCl buffer (pH 8.0) and incubate at room temperature for 30 minutes to dissociate endogenous ligands. Centrifuge again and resuspend the final pellet in 50 mM Tris-HCl (pH 8.0) to a protein concentration of ~1 mg/mL.

2. Radioligand & Masking Agent Incubation

  • For σ1​ Assays: Incubate 100 µL of brain membrane preparation with 3 nM of [3H]−(+) -pentazocine (a highly selective σ1​ radioligand).

  • For σ2​ Assays: Incubate 100 µL of liver membrane preparation with 3 nM of [3H]DTG (1,3-di-o-tolylguanidine). Critical Causality Step: Because DTG binds both σ1​ and σ2​ , you must add 1 µM of non-radioactive (+)-pentazocine or dextrallorphan to the buffer. This masks the σ1​ sites, ensuring that any displacement of [3H]DTG by your granatane compound is strictly due to σ2​ interaction[2].

3. Competitor Addition & Equilibration

  • Add the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative at varying concentrations ( 10−10 to 10−4 M).

  • Incubate the mixture at 25°C for 120 minutes to reach equilibrium.

4. Rapid Filtration & Quantification

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash filters three times with 5 mL of ice-cold 10 mM Tris-HCl (pH 8.0).

  • Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter. Calculate IC50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

BindingAssay Membrane 1. Membrane Preparation (Brain/Liver) Incubation 2. Radioligand + Masking Agent (e.g., [³H]DTG + (+)-PTZ) Membrane->Incubation Competition 3. Competitor Addition (Granatane Deriv.) Incubation->Competition Filtration 4. Rapid Filtration (GF/B filters) Competition->Filtration Quantification 5. Scintillation Counting & Ki Calc Filtration->Quantification

Diagram 2: Experimental workflow for self-validating competitive radioligand binding assays to determine cross-reactivity.

Summary: When to Choose the Granatane Scaffold

When designing a biological assay or a novel therapeutic probe, the choice of the starting hydrochloride salt dictates the downstream cross-reactivity:

  • Choose 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride when your primary goal is targeting σ2​ receptors or 5-HT 3​ receptors while strictly avoiding 5-HT 4​ and DAT/SERT cross-reactivity. Its ability to tolerate large N-substitutions makes it the premier choice for developing fluorescent biophysical probes[5][7].

  • Choose Tropane alternatives (e.g., N-benzyltropinone) if a mixed σ1​/σ2​ profile is acceptable or if you are specifically targeting monoamine reuptake inhibitors where a tighter bicyclic constraint is preferred.

  • Choose Piperidine alternatives if you require high σ1​ selectivity and are willing to perform extensive optimization to engineer out dopamine receptor cross-reactivity.

References

  • Georgiadis, M. O., et al. "Sigma Receptor ( σ R) Ligands with Antiproliferative and Anticancer Activity". Molecules, 2017. Available at:[Link]

  • Mach, R. H., et al. "Development of Molecular Probes for Imaging Sigma-2 Receptors In Vitro and In Vivo". Translational Oncology, 2013. Available at:[Link]

  • Niso, M., et al. " σ2​ Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach". Molecules, 2021. Available at:[Link]

  • Abouzid, K. A., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective". Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Lochko, M., et al. "Toward Biophysical Probes for the 5-HT 3​ Receptor: Structure−Activity Relationship Study of Granisetron Derivatives". Journal of Medicinal Chemistry, 2010. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that handling complex bicyclic pharmacophores requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex bicyclic pharmacophores requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior.

9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride (CAS 2291-59-0) is a rigid, nitrogen-containing bicyclic compound widely utilized as an API intermediate and building block in medicinal chemistry[1],[2]. Because it is a hydrochloride salt, it presents specific operational and disposal challenges related to its solubility, biological activity, and halogenated nature.

Below is the comprehensive, self-validating operational guide for the safe handling, spill containment, and proper disposal of this compound.

Chemical Identity & Quantitative Data

To make informed logistical decisions, we must first analyze the physicochemical properties of the compound. The table below summarizes the critical data and explains the operational causality behind each metric.

PropertyValueCausality / Operational Impact
CAS Number 2291-59-0Unique identifier required for accurate hazardous waste manifesting[1].
Molecular Formula C₁₅H₂₀ClNOThe presence of chlorine dictates mandatory routing to a halogenated waste stream[3].
Molecular Weight 265.78 g/mol Essential for calculating stoichiometric neutralization during incineration[1].
Physical State Solid (Powder)High risk of aerosolization; necessitates strict engineering and dust controls[4].
Vapor Pressure 2.44 × 10⁻⁵ mmHg (25°C)Extremely low volatility; the inhalation risk is primarily particulate, not vapor[5].
Flash Point 160.2 °CCombustible, but not highly flammable under standard ambient laboratory conditions[5].
LogP 2.86Moderate lipophilicity indicates it can penetrate compromised skin barriers[6].

Mechanistic Toxicology & Hazard Profile

According to standard GHS classifications provided by authoritative suppliers like , this compound is a known skin irritant (H315), eye irritant (H319), and respiratory irritant (H335)[7].

The Causality of Toxicity: The hazard profile is directly linked to its salt form. The hydrochloride salt drastically increases the molecule's aqueous solubility compared to its free base counterpart (CAS 2291-58-9)[8]. Upon contact with the moisture in mucous membranes, eyes, or sweat, the salt rapidly dissociates. The resulting localized concentration of chloride ions and the protonated tertiary amine disrupt cellular osmotic balance and lipid bilayers, triggering an acute inflammatory response. Furthermore, its fine powder form poses a severe inhalation risk, necessitating strict respiratory precautions (P261) to prevent the deposition of the active pharmacophore deep within the respiratory tract[7].

Operational Safety & Spill Response Methodology

When managing spills of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, standard dry-sweeping is an operational failure. Because the primary exposure route is aerosolization rather than off-gassing, dry sweeping suspends the hydrochloride salt in the breathing zone, bypassing standard laboratory air exchanges.

Step-by-Step Spill Containment Protocol:

  • Isolate & Assess: Immediately restrict access to the spill area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, splash-proof chemical safety goggles (P305+P351+P338), and double-layered nitrile gloves[7].

  • Dust Suppression (Critical Step): Do not use a broom. Instead, cover the spilled powder with a damp absorbent pad. The moisture immediately solubilizes the surface layer of the dust, increasing its mass and pinning it to the substrate to prevent aerosolization. Alternatively, use a certified HEPA-filtered vacuum.

  • Collection: Carefully transfer the absorbed material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a mild soap and water solution to remove residual salt, verifying cleanliness by a visual check for white residue.

Proper Disposal Procedures

Disposal is not merely about removing waste; it is about stoichiometric neutralization and regulatory compliance. This compound must never be discharged into the standard municipal drain system[4].

Step-by-Step Disposal Workflow:

  • Chemical Segregation: Action: Segregate this waste strictly from strong oxidizers and strong bases. Causality: Introduction of a strong base will deprotonate the hydrochloride salt, reverting it to the lipophilic free base[8]. This phase change alters the partition coefficient, causing unpredictable precipitation in mixed waste carboys and complicating downstream processing.

  • Primary Packaging: Action: Store the collected solid waste in a tightly sealed HDPE container. Causality: HDPE provides excellent chemical resistance and prevents ambient moisture ingress, which could cause the hygroscopic salt to cake or degrade over time.

  • Waste Characterization & Labeling: Action: Affix a hazardous waste label clearly identifying the contents as "CAS 2291-59-0" and categorize it as Halogenated Organic Waste .

  • Final Destruction (Incineration): Action: Transfer the waste to a licensed hazardous waste disposal facility[4]. The mandated destruction method is high-temperature incineration (>1000 °C). Causality: The molecular formula (C₁₅H₂₀ClNO) dictates that combustion will yield equimolar amounts of hydrogen chloride (HCl) gas and nitrogen oxides (NOₓ)[3]. By strictly labeling this as halogenated waste, you ensure the facility routes it to an incinerator equipped with an alkaline scrubber (e.g., sodium hydroxide spray). The scrubber neutralizes the highly acidic HCl gas into harmless sodium chloride (NaCl) and water, preventing environmental acid rain and equipment corrosion.

G Start Spill / Waste Generated CAS 2291-59-0 Assess Assess State (Solid Powder vs. Solution) Start->Assess PPE Don PPE (N95/P100, Nitrile, Goggles) Assess->PPE Contain Containment (Damp Absorbent / No Dry Sweeping) PPE->Contain Segregate Segregate Waste (Keep away from Strong Bases) Contain->Segregate Label Label: Halogenated Organic Waste (Contains N & Cl) Segregate->Label Incinerate High-Temp Incineration (Alkaline Scrubber Required) Label->Incinerate

Workflow for the safe containment, segregation, and disposal of CAS 2291-59-0.

References

  • Title: Cas 2291-59-0,9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Source: Lookchem URL: [Link]

  • Title: 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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